2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVRZQLHMPWLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220892 | |
| Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-69-3 | |
| Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330792-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, with CAS number 330792-69-3, is a nitrile compound of significant interest in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group, contributes to its notable biological activities.[1] This compound has been identified as a potent inhibitor of several protein kinases, playing a crucial role in cell signaling pathways related to cell proliferation, differentiation, and survival.
Preliminary studies have highlighted its potential as an antitumor agent, particularly in the context of colorectal cancer and glioblastoma.[1] It has been shown to inhibit key enzymes such as Platelet-Derived Growth Factor Receptor (PDGFR), Proline-rich Tyrosine Kinase 2 (PYK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting these kinases, this compound can induce apoptosis, inhibit cell proliferation and migration, and suppress tumor growth.
This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological activities of this compound, intended to support researchers and professionals in the fields of drug discovery and development.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the physical data are predicted values due to the limited availability of experimentally determined data in public literature.
| Property | Value | Reference |
| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [2] |
| Synonyms | Tyrphostin A9 | [3] |
| CAS Number | 330792-69-3 | [2] |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [2] |
| Molecular Weight | 276.29 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 471.1 ± 45.0 °C (Predicted) | [3] |
| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents like ethanol and dichloromethane (estimated). Low solubility in water (estimated). | [4] |
| Melting Point | Not available |
Biological Activity and Quantitative Data
This compound has demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression. The following table summarizes the available quantitative data on its biological activity.
| Target | Assay | Cell Line | IC₅₀ / EC₅₀ | Reference |
| PDGFR | Kinase Inhibition | - | IC₅₀ = 500 nM | [3] |
| EGFR | Kinase Inhibition | - | EC₅₀ = 48.5 nM | [3] |
| VEGFR-2 | Kinase Inhibition | - | EC₅₀ = 28.2 nM | [3] |
Experimental Protocols
Synthesis of this compound
The following protocol is based on a general synthesis method and should be optimized for specific laboratory conditions.
Materials:
-
4-phenoxybenzoyl chloride
-
Malononitrile
-
Sodium hydride (80% dispersion in paraffin)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Dioxane
-
Saturated sodium bicarbonate solution
-
Dimethyl sulfate
-
Methyl tert-butyl ether
-
Anhydrous magnesium sulfate
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Reaction of 4-phenoxybenzoyl chloride and Malononitrile:
-
In a three-neck flask, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride to 100 mL of anhydrous THF.
-
Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of THF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
After 2 hours, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid.
-
-
Methylation:
-
Dissolve the solid obtained in the previous step in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.
-
Add 37.8 g (0.3 mol) of dimethyl sulfate to the mixture.
-
Heat the reaction mixture to 80 °C.
-
After the reaction is complete, stir at 90 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Add 400 mL of deionized water to the reaction mixture and extract three times with methyl tert-butyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Recrystallize the crude product from methanol to yield the final product as a white solid.
-
General Protocol for Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against protein kinases like PYK2, EGFR, and VEGFR-2. Specific conditions may need to be optimized for each kinase.
Materials:
-
Purified recombinant kinase (e.g., PYK2, EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound.
-
Determine the IC₅₀ or EC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathways and Experimental Workflows
PYK2/EGFR-ERK Signaling Pathway Inhibition
This compound has been shown to attenuate glioblastoma growth by suppressing the PYK2/EGFR-ERK signaling pathway. The diagram below illustrates the key components of this pathway and the inhibitory action of the compound.
Caption: Inhibition of the PYK2/EGFR-ERK signaling pathway.
Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
References
Technical Summary of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS: 330792-69-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a complex organic compound primarily recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] This technical summary provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and discusses its known associations with significant therapeutic agents. While preliminary research suggests potential for broader biological activity, including antitumor and antimicrobial properties, this molecule is most prominently documented as a precursor and impurity in the manufacturing of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and Zanubrutinib.[2][3][4][5] This document aims to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 330792-69-3 | [1][2][3][6][7][8][9] |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [1][2][6][8][9] |
| Molecular Weight | 276.29 g/mol | [1][2][9] |
| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [2] |
| Synonyms | 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene, Zanubrutinib Impurity 5 | |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥97% to ≥98% | [6][8] |
| Boiling Point | 471.1±45.0 °C (Predicted) | |
| Density | 1.199±0.06 g/cm³ (Predicted) | |
| Storage | 2-8°C or 4°C for long-term storage | [6] |
| SMILES | COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 | [2] |
| InChI | InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3 | [2] |
| Topological Polar Surface Area (TPSA) | 66.04 Ų | [6] |
| logP | 3.88356 | [6] |
Synthesis Protocol
The synthesis of this compound is a multi-step process. A common and effective method is detailed below, based on established chemical literature.[10]
Materials and Reagents:
-
Malononitrile
-
Sodium hydride (80% dispersion in paraffin)
-
Anhydrous tetrahydrofuran (THF)
-
4-Phenoxybenzoyl chloride
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dioxane
-
Saturated sodium bicarbonate solution
-
Dimethyl sulfate
-
Methyl tert-butyl ether
-
Methanol (for recrystallization)
Experimental Procedure:
-
Step 1: Reaction of Malononitrile and 4-Phenoxybenzoyl Chloride
-
To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride (80% dispersed in paraffin) in 100 mL of freshly treated anhydrous tetrahydrofuran.[10]
-
Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.[10]
-
Allow the reaction to proceed for 2 hours at room temperature.[10]
-
Quench the reaction by adding 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.[10]
-
Extract the product three times with ethyl acetate.[10]
-
-
Step 2: Methylation
-
Combine the organic phases from the previous step, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid.[10]
-
Dissolve the resulting solid in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.[10]
-
Add 37.8 g (0.3 mol) of dimethyl sulfate to the solution.[10]
-
Heat the reaction mixture to 80°C and then stir at 90°C for 3 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
After the reaction is complete, add 400 mL of deionized water and extract the product three times with methyl tert-butyl ether.[10]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[10]
-
Remove the solvent by concentration under reduced pressure.[10]
-
Recrystallize the crude product from methanol to yield the final product, this compound, as a white solid. The reported yield is 17.6 g (63.8%).
-
Biological Significance and Potential Applications
Role as a Pharmaceutical Intermediate
The primary documented role of this compound is as a crucial intermediate in the synthesis of several pharmaceutical compounds.[1] It is cited as a related compound and impurity in the manufacturing of Zanubrutinib and Ibrutinib, both of which are potent inhibitors of Bruton's tyrosine kinase (BTK).[3][4][5][11] BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for various B-cell malignancies.[4][11]
Hypothesized Signaling Pathway Involvement
Given its role as a precursor to BTK inhibitors, it is plausible that this compound could be structurally optimized to interact with components of the BTK signaling pathway. The diagram below illustrates a simplified representation of the BTK signaling cascade, which is a key pathway in B-cell activation, proliferation, and survival. While this compound itself is not a known BTK inhibitor, its core structure is relevant to the development of molecules that target this pathway.
Potential for Further Research
Preliminary reports suggest that this compound may possess inherent antitumor and antimicrobial properties.[2] However, there is a lack of published, peer-reviewed studies that quantify these activities or elucidate the mechanisms of action. The structural motifs within the molecule, including the malononitrile group, are known to be present in various biologically active compounds, suggesting that this molecule could serve as a scaffold for the development of novel therapeutic agents.[2] Further investigation into its biological effects is warranted to explore its full potential beyond its current role as a synthetic intermediate.
Safety and Handling
Based on available safety data sheets, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a well-characterized organic compound with a primary, established role as a key intermediate in the synthesis of BTK inhibitors. Its chemical properties and a reliable synthesis protocol are well-documented. While its potential as a standalone bioactive molecule is suggested, further in-depth research is required to substantiate these claims and to understand its mechanism of action and potential therapeutic applications. This summary provides a solid foundation for any researcher or drug development professional interested in this compound, either as a synthetic building block or as a starting point for new discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 330792-69-3 [smolecule.com]
- 3. Zanubrutinib Related Compound 3 - CAS - 330792-69-3 | Axios Research [axios-research.com]
- 4. Ibrutinib | Manasa Life Sciences [manasalifesciences.com]
- 5. Ibrutinib Impurity 37 | CAS No- 330792-69-3 | NA [chemicea.com]
- 6. chemscene.com [chemscene.com]
- 7. 330792-69-3|this compound|BLD Pharm [bldpharm.com]
- 8. Synthonix, Inc > 330792-69-3 | this compound [synthonix.com]
- 9. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- | 330792-69-3 [chemicalbook.com]
- 11. CAS 330792-69-3 with Purity 99%Made by Manufacturer Pharmaceutical Ibrutinib Intermediate [hsppharma.com]
An In-depth Technical Guide to the Molecular Structure of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Abstract: This document provides a comprehensive technical overview of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a nitrile compound of interest in medicinal chemistry and material science. It details the molecule's structural identifiers, physicochemical properties, and a literature-derived synthesis protocol. The guide also discusses its known biological activities and potential applications, serving as a resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.
Molecular Identification and Physicochemical Properties
This compound, with the chemical formula C17H12N2O2, is an organic compound featuring a complex arrangement of a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group.[1][2] Its systematic IUPAC name is 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile.[1] The compound is recognized for its potential as a drug intermediate and its unique chemical properties that make it a subject of research.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C17H12N2O2[1][2][4][5][6] |
| Molecular Weight | 276.29 g/mol [1][2][4][5][6] |
| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[1][2][4] |
| CAS Number | 330792-69-3[1][4][5] |
| SMILES | COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2[1][2][4] |
| InChI | InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3[1][2][4] |
| InChI Key | IRVRZQLHMPWLLY-UHFFFAOYSA-N[1][2][4][6] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid[6] |
| Boiling Point | 471.1 ± 45.0 °C at 760 mmHg (Predicted)[5] |
| Density | 1.199 ± 0.06 g/cm³ (Predicted)[5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C[6][7] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step chemical reaction process.[1] A common pathway involves the reaction of malononitrile and 4-phenoxybenzoyl chloride, followed by methylation.[8]
Experimental Protocol
The following protocol is adapted from a literature method for the synthesis of this compound.[8]
-
Initial Reaction Setup: To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Under constant stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of THF to the reaction mixture.
-
Reaction and Quenching: Allow the reaction to proceed at room temperature for 2 hours. Afterwards, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.
-
Extraction: Perform three extractions of the mixture with ethyl acetate. Combine the organic phases.
-
Methylation: Dry the combined organic phases over anhydrous magnesium sulfate and concentrate to yield a solid. Dissolve this solid in a mixture of 150 mL of dioxane and 50 mL of a saturated sodium bicarbonate solution. Add 37.8 g (0.3 mol) of dimethyl sulfate.
-
Heating and Final Workup: Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).
-
Final Extraction and Purification: After the reaction is complete, add 400 mL of deionized water and extract the product three times with methyl tert-butyl ether. Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Recrystallization: Remove the solvent by concentration under reduced pressure. Recrystallize the resulting crude product from methanol to obtain the final white solid product.[8]
Synthesis Workflow Diagram
Spectroscopic and Structural Analysis
The molecular structure of this compound is defined by its key functional groups: the malononitrile moiety, which allows for nucleophilic substitution reactions, and the methoxy and phenoxy groups, which can undergo electrophilic aromatic substitution.[1] While specific spectral data from experimental analyses are not widely published, the expected characteristics can be inferred from the known properties of these functional groups.
Table 3: Expected Spectroscopic Characteristics
| Technique | Functional Group | Expected Characteristics |
|---|---|---|
| FTIR | Nitrile (C≡N) | Strong, sharp absorption band around 2220-2260 cm⁻¹ |
| Ether (Ar-O-C) | Stretching vibration in the 1200-1275 cm⁻¹ region | |
| Alkene (C=C) | Stretching vibration around 1620-1680 cm⁻¹ | |
| Aromatic Ring | C-H stretching > 3000 cm⁻¹, C=C ring stretching at ~1450-1600 cm⁻¹ | |
| ¹H NMR | Methoxy (-OCH₃) | Singlet peak expected around 3.5-4.0 ppm |
| Aromatic (Ar-H) | Multiple signals in the 6.8-7.8 ppm range | |
| ¹³C NMR | Nitrile (-CN) | Signal expected in the 115-125 ppm region |
| Aromatic Carbons | Multiple signals between 110-160 ppm | |
| Methoxy Carbon | Signal expected around 50-60 ppm |
| Mass Spec. | Molecular Ion (M⁺) | Expected peak at m/z ≈ 276.29, corresponding to the molecular weight |
Biological Activity and Research Applications
Preliminary research indicates that this compound possesses notable biological activities, including potential antitumor and antimicrobial properties.[1] Its structural features are believed to facilitate interactions with specific biological targets like enzymes or receptors, making it a valuable lead compound for further investigation in drug development.[1]
Interaction studies, often employing techniques such as molecular docking and binding assays, are crucial for elucidating its mechanism of action and therapeutic potential.[1] Beyond pharmaceuticals, its unique chemical structure is also being explored for applications in material science and as a key intermediate in more complex organic syntheses.[1]
Logical Relationship Diagram
References
- 1. Buy this compound | 330792-69-3 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 330792-69-3 [sigmaaldrich.com]
- 7. 330792-69-3|this compound|BLD Pharm [bldpharm.com]
- 8. Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- | 330792-69-3 [chemicalbook.com]
An In-Depth Technical Guide to 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile is a nitrile compound with the chemical formula C₁₇H₁₂N₂O₂. Its structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, has drawn interest for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis, and reported biological activities. While preliminary data suggests potential as an antitumor and antimicrobial agent, a notable scarcity of in-depth, publicly available research, including quantitative data and detailed experimental protocols, currently limits a full understanding of its therapeutic potential.
Chemical Identity and Properties
2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile is the systematically assigned IUPAC name for the compound more commonly known as 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile.[1] Key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [1] |
| CAS Number | 330792-69-3 | [1] |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 276.29 g/mol | [1] |
| Canonical SMILES | COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 | [1] |
| InChI Key | IRVRZQLHMPWLLY-UHFFFAOYSA-N | [1] |
Synthesis
Logical Synthesis Workflow
The synthesis can be logically broken down into two key stages: the formation of the phenoxyphenyl precursor and the subsequent condensation with malononitrile.
Caption: Logical workflow for the synthesis of the target compound.
Conceptual Experimental Protocol
Step 1: Synthesis of 4-Phenoxybenzaldehyde This step would likely involve a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a phenyl halide in the presence of a base.
Step 2: Methylation of the Aldehyde The resulting 4-phenoxybenzaldehyde would then be methylated. This could potentially be achieved through various methods, though a specific protocol for this substrate is not documented.
Step 3: Knoevenagel Condensation The final step would be a Knoevenagel condensation between the methylated aldehyde intermediate and malononitrile, typically catalyzed by a weak base, to yield 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile.
Biological Activity and Potential Applications
Preliminary information suggests that 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile may possess antitumor and antimicrobial properties.[1] It is also cited as a potential drug intermediate.[1] However, a thorough review of scientific databases reveals a lack of specific studies that provide quantitative data, such as IC₅₀ values for anticancer activity or Minimum Inhibitory Concentration (MIC) values for antimicrobial effects.
The biological activity of this compound is hypothesized to stem from its unique chemical structure, which combines a methoxy group, a phenoxyphenyl group, and a malononitrile moiety.[1] These functional groups can participate in various interactions with biological macromolecules.
Hypothesized Mechanism of Action
While no specific signaling pathways have been elucidated for this compound, a logical workflow for investigating its potential anticancer mechanism can be proposed.
Caption: Proposed workflow for investigating anticancer mechanism.
Data Presentation
Due to the absence of specific quantitative data in the public domain for 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile, the following tables are presented as templates for future research and data organization.
Table 1: In Vitro Anticancer Activity (Template)
| Cell Line | Compound Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| e.g., MCF-7 | |||
| e.g., A549 | |||
| e.g., HeLa |
Table 2: Antimicrobial Activity (Template)
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| e.g., S. aureus | |||
| e.g., E. coli | |||
| e.g., C. albicans |
Conclusion and Future Directions
2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile presents an interesting scaffold for potential drug discovery. However, the current body of publicly available scientific literature is insufficient to fully assess its therapeutic potential. To advance the understanding of this compound, future research should focus on:
-
Detailed Synthesis and Characterization: Publication of a robust and reproducible synthetic protocol with complete spectral characterization.
-
Systematic Biological Screening: Comprehensive in vitro and in vivo studies to quantify its anticancer and antimicrobial activities against a broad range of cell lines and pathogens.
-
Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and signaling pathways affected by the compound.
Such studies are crucial to bridge the existing knowledge gap and determine if 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile or its derivatives can be developed into viable therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathway for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document details the experimental protocol, reaction mechanism, and physical and chemical properties of the reactants and the final product.
Overview of the Synthesis Pathway
The primary and most direct synthesis of this compound is a two-step process. The synthesis commences with the acylation of malononitrile using 4-phenoxybenzoyl chloride in the presence of a strong base. This is followed by the O-methylation of the resulting intermediate to yield the final product. This pathway is efficient and provides a good yield of the target molecule.
Physicochemical Properties of Reactants and Product
A summary of the key physical and chemical properties of the starting materials and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Phenoxybenzoyl chloride | C₁₃H₉ClO₂ | 232.66 | - | - | 136 (3.2 mmHg)[1] |
| Malononitrile | C₃H₂N₂ | 66.06 | Colorless or white solid[2] | 30-32[2] | 220[2] |
| This compound | C₁₇H₁₂N₂O₂ | 276.29 | White solid | - | - |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.
Materials and Reagents
-
Malononitrile
-
Sodium hydride (80% dispersion in paraffin)
-
Anhydrous tetrahydrofuran (THF)
-
4-Phenoxybenzoyl chloride
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Dioxane
-
Saturated sodium bicarbonate solution
-
Dimethyl sulfate
-
Methyl tert-butyl ether
-
Methanol
Synthesis Procedure
Step 1: Synthesis of the Intermediate
-
To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g of sodium hydride (0.2 mol, 80% dispersed in paraffin), and 100 mL of freshly treated anhydrous tetrahydrofuran.
-
Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
After 2 hours, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain the solid intermediate.
Step 2: Synthesis of this compound
-
Dissolve the solid intermediate in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.
-
Add 37.8 g (0.3 mol) of dimethyl sulfate to the solution.
-
Heat the reaction mixture to 80 °C.
-
Stir the reaction at 90 °C for 3 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add 400 mL of deionized water and extract three times with methyl tert-butyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Recrystallize the resulting crude product from methanol to give 17.6 g of a white solid.
Yield
The overall yield for this synthesis is reported to be 63.8%.
Reaction Mechanism and Experimental Workflow
The synthesis proceeds through a well-defined reaction mechanism and experimental workflow, as illustrated in the diagrams below.
Caption: Reaction mechanism for the synthesis.
Caption: Experimental workflow for the synthesis.
Safety Information
It is imperative to handle all chemicals with care, following appropriate safety protocols. Below is a summary of the key hazards associated with the reactants.
| Compound | Hazard Summary |
| 4-Phenoxybenzoyl chloride | Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[3] |
| Malononitrile | Toxic if swallowed, in contact with skin, or if inhaled. May polymerize violently if heated or in contact with strong bases.[4][5] |
| Sodium Hydride | Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. |
| Dimethyl Sulfate | Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer. |
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a thorough risk assessment before conducting any experimental work. Always consult the relevant Safety Data Sheets (SDS) and follow established laboratory safety procedures.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (AG 490)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, widely known in scientific literature as Tyrphostin AG 490, is a synthetically derived small molecule inhibitor belonging to the tyrphostin family. Initially recognized for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR), subsequent research has revealed its broader and significant inhibitory activity against the Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2 and JAK3. This dual activity has positioned AG 490 as a valuable tool in cell biology research and a lead compound in the development of therapeutic agents for a range of pathologies, including hematological malignancies, inflammatory conditions, and certain solid tumors. This guide provides a comprehensive overview of the core mechanism of action of AG 490, focusing on its molecular targets, the signaling pathways it modulates, and the resultant cellular effects.
Molecular Targets and Inhibitory Profile
AG 490 exerts its biological effects through direct inhibition of specific protein tyrosine kinases. Its inhibitory activity is selective, with potent action against a subset of kinases while showing minimal to no effect on others. The primary molecular targets of AG 490 are summarized below.
Quantitative Data on Inhibitory Activity
The inhibitory potency of AG 490 against its key targets has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric.
| Target Kinase | IC50 Value | Cell/System | Reference |
| EGFR | 0.1 µM | NIH3T3 cells | [1] |
| JAK2 | ~10 µM | In vitro kinase assay | [2][3][4] |
| JAK3 | 11 µM - 25 µM | In vitro kinase assay | [1][2][4] |
| HER2/ErbB2 | 13.5 µM | In vitro kinase assay | [1][3][4] |
| STAT5a/b | 12 µM (inhibition of phosphorylation) | T-cell lines | [1][2][3] |
Note: AG 490 has been shown to not inhibit LCK, LYN, BTK, SYK, or SRC tyrosine kinases[1][4].
Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
The most extensively characterized mechanism of action of AG 490 is its inhibition of the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. This pathway is a critical communication route for numerous cytokines, interferons, and growth factors, playing a central role in cell proliferation, differentiation, survival, and immune responses.
The canonical JAK/STAT pathway is initiated by the binding of a ligand (e.g., a cytokine like Interleukin-6) to its cognate cell surface receptor. This binding event induces receptor dimerization and the subsequent trans-activation of receptor-associated JAKs through autophosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are themselves phosphorylated by the activated JAKs. Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.
AG 490 acts as an ATP-competitive inhibitor of JAK2 and JAK3. By binding to the ATP-binding pocket of these kinases, it prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the JAKs themselves, the cytokine receptors, and the STAT proteins. This blockade of phosphorylation is the pivotal event in its mechanism of action, leading to the downstream consequences of inhibited STAT activation and gene transcription.
Signaling Pathway Diagram
Caption: Inhibition of the JAK/STAT signaling pathway by AG 490.
Cellular and Physiological Consequences
The inhibition of the JAK/STAT and other tyrosine kinase-mediated pathways by AG 490 translates into several observable cellular effects:
-
Induction of Apoptosis: By blocking pro-survival signals, particularly those mediated by JAK2, AG 490 can induce programmed cell death in susceptible cell types, such as pre-B acute lymphoblastic leukemia cells[1].
-
Cell Cycle Arrest: Inhibition of JAK2 by AG 490 has been shown to cause S phase arrest in glioblastoma cells[1].
-
Inhibition of Cell Proliferation: AG 490 suppresses the proliferation of various cell types that are dependent on the signaling pathways it inhibits. This includes IL-2-dependent T-cell lines and cervical carcinoma cell lines[1][3][5].
-
Modulation of Immune Responses: Given the critical role of the JAK/STAT pathway in cytokine signaling, AG 490 can potently inhibit T-cell proliferation and expansion, suggesting its potential in treating T-cell-mediated pathologies[5].
-
Inhibition of STAT3 Phosphorylation: AG 490 has been observed to inhibit the phosphorylation of STAT3, a key oncogenic transcription factor, in colorectal and other cancer cell lines[1].
Experimental Protocols
While the provided search results do not contain detailed, step-by-step experimental protocols, this section outlines a generalized workflow for assessing the inhibitory activity of a compound like AG 490 on a target kinase and its downstream pathway, based on the types of experiments cited.
Generalized Experimental Workflow for Kinase Inhibitor Profiling
Caption: Generalized workflow for evaluating a kinase inhibitor.
A. In Vitro Kinase Assay (for IC50 determination):
-
Recombinant purified kinase (e.g., JAK2) is incubated with a specific substrate peptide and ATP in a reaction buffer.
-
AG 490 is added at varying concentrations to determine its inhibitory effect on the kinase's ability to phosphorylate the substrate.
-
The amount of phosphorylated substrate is quantified, often using methods like radioactivity (with [γ-32P]ATP) or fluorescence/luminescence-based assays.
-
IC50 values are calculated from the dose-response curves.
B. Cell-Based Assays:
-
Cell Culture: Select appropriate cell lines known to have active JAK/STAT signaling (e.g., IL-6 dependent multiple myeloma cells, T-cell lines).
-
Compound Treatment: Cells are treated with a range of concentrations of AG 490 for various time points.
-
Western Blotting for Phosphorylation Status:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-JAK2, p-STAT3) and their total protein counterparts as loading controls.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
-
Cell Proliferation/Viability Assay:
-
Cells are seeded in multi-well plates and treated with AG 490.
-
After a set incubation period (e.g., 24-72 hours), cell viability is assessed using assays like MTT or CCK-8, which measure metabolic activity.
-
-
Apoptosis Assay:
-
Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI).
-
The percentage of apoptotic cells is quantified using flow cytometry.
-
Conclusion
This compound (AG 490) is a well-established inhibitor of the JAK/STAT signaling pathway, with primary activity against JAK2 and JAK3, as well as EGFR and HER2. Its mechanism of action involves the competitive inhibition of ATP binding to these kinases, thereby preventing their activation and the subsequent phosphorylation of downstream signaling molecules like STATs. This blockade of key signaling cascades leads to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The extensive characterization of AG 490's mechanism of action has solidified its role as an indispensable research tool and a foundational compound for the development of more specific and potent kinase inhibitors for therapeutic use.
References
- 1. stemcell.com [stemcell.com]
- 2. AG 490, JAK2/3 inhibitor (CAS 133550-30-8) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 5. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinase Inhibitor 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a compound also widely identified in scientific literature as Tyrphostin AG 490, is a potent inhibitor of protein tyrosine kinases. This technical guide provides a comprehensive overview of its biological activity, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. Its ability to selectively target key signaling molecules has made it a valuable tool in cancer research, immunology, and the study of various inflammatory conditions.
Core Biological Activity: Inhibition of Tyrosine Kinases
AG 490 primarily exerts its biological effects through the inhibition of Janus kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR). By blocking the activity of these kinases, AG 490 disrupts downstream signaling pathways crucial for cell proliferation, differentiation, and survival.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell growth and inflammation.
AG 490 directly inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT3. This blockade of the JAK2/STAT3 pathway is a key mechanism behind the anti-proliferative and pro-apoptotic effects of AG 490 observed in various cancer cell lines.[1][2]
Diagram of the JAK2/STAT3 Signaling Pathway and Inhibition by AG 490
Caption: Inhibition of the JAK2/STAT3 signaling pathway by AG 490.
Quantitative Data: Inhibitory Concentrations (IC50)
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of AG 490 against various tyrosine kinases and in different cell lines. These values are crucial for designing experiments and understanding the compound's potency and selectivity.
| Target/Cell Line | IC50 Value (µM) | Reference |
| JAK2 | ~10 | [3] |
| EGFR | 0.1 | [3] |
| ErbB2/HER2 | 13.5 | [3] |
| IL-2-induced T cell proliferation | 25 | [3] |
| Mycosis fungoides tumor cells (spontaneous growth) | 75 | [4] |
| Mycosis fungoides tumor cells (IL-2-induced growth) | 20 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound (AG 490).
Cell Viability Assay (CCK-8 Method)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of AG 490 on cell viability.
Workflow for Cell Viability Assay
Caption: Experimental workflow for the CCK-8 cell viability assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (AG 490)
-
Dimethyl sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5][6][7]
-
Compound Preparation: Prepare a stock solution of AG 490 in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of AG 490. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest AG 490 concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5][6][7]
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.[5][6][7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][6][7]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the procedure for detecting the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with AG 490.
Workflow for Western Blot Analysis
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Materials:
-
Cell line of interest
-
Complete culture medium
-
6-well cell culture plates
-
This compound (AG 490)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of AG 490 for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-STAT3 and anti-total STAT3, typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[9]
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3. Normalize the p-STAT3 levels to total STAT3 or the loading control.
Conclusion
This compound (AG 490) is a well-characterized inhibitor of JAK2 and EGFR tyrosine kinases. Its ability to potently and selectively block the JAK/STAT signaling pathway has established it as an indispensable tool for investigating cellular processes regulated by this cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize AG 490 in their studies and explore its therapeutic potential.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. ptglab.com [ptglab.com]
- 7. dojindo.co.jp [dojindo.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a key intermediate in the synthesis of various pharmaceutically active compounds, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib. Its chemical structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, makes it a versatile building block in medicinal chemistry. This technical guide provides a summary of its spectroscopic data, a detailed experimental protocol for its synthesis, and a visual representation of the analytical workflow.
Spectroscopic Data
A comprehensive search of available scientific literature and chemical databases did not yield specific, publicly available quantitative spectroscopic data for this compound. While commercial suppliers indicate the availability of such data upon request, it is not published in accessible sources. For research and development purposes, it is crucial to perform experimental analysis to determine the precise spectroscopic characteristics of the synthesized compound. The expected data would be as follows:
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
Mass Spectrometry (MS) Data
| m/z | Fragmentation Assignment |
| Data not available |
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established synthetic routes for this compound, primarily for its use as a pharmaceutical intermediate.
Materials:
-
2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile
-
Trimethyl orthoformate (CH(OMe)₃)
-
Methanol (MeOH)
Procedure:
-
A solution of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile (50 g, 190.8 mmol) in trimethyl orthoformate (500 mL) is prepared in a suitable reaction vessel.
-
The reaction mixture is heated to 75°C and maintained at this temperature for 16 hours.
-
After the reaction is complete, the mixture is concentrated under reduced pressure to remove the excess trimethyl orthoformate, yielding a residue.
-
The residue is then washed with methanol (50 mL) to precipitate the product.
-
The solid product is collected by filtration to yield this compound.
Analytical Workflow
The following diagram illustrates the typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the Solubility and Stability of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the compound 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS No: 330792-69-3). Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions. The methodologies described are based on established practices in the pharmaceutical and chemical research industries. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling them to generate robust and reliable data for their specific applications.
Introduction
This compound is a complex organic molecule with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, suggests a lipophilic character which may influence its solubility and bioavailability.[1][2] Understanding the solubility and stability profile of this compound is a critical first step in any research and development endeavor, as these properties fundamentally impact its handling, formulation, and in-vitro/in-vivo performance. This guide provides the necessary theoretical framework and practical experimental procedures to thoroughly characterize these key attributes.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values provide a preliminary indication of the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 276.29 g/mol | [3][4] |
| CAS Number | 330792-69-3 | [3][4] |
| Predicted XLogP3 | 3.3 | [3] |
| Predicted Boiling Point | 471.1 ± 45.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.199 ± 0.06 g/cm³ | [3] |
| Appearance | Solid (usually) | [2] |
| Solubility in Water | Low solubility | [2] |
| Solubility in Organic Solvents | Soluble in some organic solvents like ethanol, acetone | [2] |
Table 1: Physicochemical Properties of this compound.
Solubility Assessment
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility are important to assess during drug discovery and development.[5][6]
Predicted Aqueous Solubility
Experimental Protocols for Solubility Determination
To obtain accurate solubility data, the following experimental protocols are recommended.
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[6][7][8]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in a 96-well plate using DMSO.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a new 96-well plate.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[7]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.[6][7]
-
Quantification (Optional): Alternatively, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be quantified by HPLC-UV or LC-MS/MS.[5][7]
Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by allowing the solid compound to equilibrate with the solvent over an extended period.[6][9]
Experimental Protocol:
-
Addition of Solid Compound: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and organic solvents (e.g., ethanol, acetone, acetonitrile).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve should be prepared in the corresponding solvent.[9][10]
Expected Solubility Profile (Hypothetical Data)
The following table presents a hypothetical summary of expected solubility data for this compound based on its structure. Actual experimental values should be determined using the protocols above.
| Solubility Type | Solvent/Buffer | Expected Solubility (µg/mL) |
| Kinetic | PBS, pH 7.4 | < 10 |
| Thermodynamic | Water | < 1 |
| Thermodynamic | PBS, pH 7.4 | < 5 |
| Thermodynamic | Ethanol | > 1000 |
| Thermodynamic | Acetone | > 1000 |
| Thermodynamic | Acetonitrile | 50 - 200 |
Table 2: Hypothetical Solubility Data for this compound.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Stability Assessment
Evaluating the stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations.[11] Forced degradation studies are employed to accelerate the degradation process and identify likely degradation pathways.[12]
Experimental Protocols for Stability Testing
The following protocols outline standard forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[13]
These studies assess the stability of the compound in solution under various stress conditions.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[14]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined time points (e.g., 2, 8, 24 hours).[14] Neutralize aliquots with NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for defined time points.[14] Neutralize aliquots with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 24 hours.[14][15]
-
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products. The goal is to achieve 5-20% degradation.[13]
These studies evaluate the stability of the compound in its solid form.
Experimental Protocol:
-
Sample Preparation: Place a known amount of solid this compound in appropriate containers.
-
Stress Conditions:
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).[14]
-
Photostability: Expose the solid compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux-hours and 200 watt-hours/m²).[12] A control sample should be kept in the dark under the same temperature and humidity conditions.
-
Humidity: Store the solid compound at a high relative humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).
-
-
Analysis: At specified time points, dissolve the stressed solid samples in a suitable solvent and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Expected Stability Profile (Hypothetical Data)
The following table provides a hypothetical summary of the expected stability of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 h | 5 - 15 |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 8 h | 10 - 25 |
| Oxidative | 3% H₂O₂ | Room Temp | 12 h | 5 - 20 |
| Thermal (Solid) | Dry Heat | 80°C | 48 h | < 5 |
| Photolytic (Solid) | ICH Q1B | Ambient | - | 5 - 10 |
Table 3: Hypothetical Forced Degradation Data for this compound.
Caption: Workflow for Solution and Solid-State Stability Studies.
Conclusion
This technical guide has outlined the essential experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is not currently available in the public domain, the standardized methodologies presented herein provide a robust framework for researchers to generate high-quality, reproducible data. A thorough understanding of these fundamental properties is paramount for the successful advancement of any research or development program involving this compound. It is strongly recommended that these experiments be conducted to establish a comprehensive physicochemical profile before proceeding with further studies.
References
- 1. Buy this compound | 330792-69-3 [smolecule.com]
- 2. 2-Methoxy-4-Phenoxyphenylmethylene Propanedinitrile: Properties, Applications, Safety Data & Suppliers in China [nj-finechem.com]
- 3. echemi.com [echemi.com]
- 4. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. evotec.com [evotec.com]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. japsonline.com [japsonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. benchchem.com [benchchem.com]
- 15. Forced Degradation Studies - STEMart [ste-mart.com]
An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a key chemical intermediate, most notably in the synthesis of the highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor, zanubrutinib. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis protocols, and its critical role in the production of targeted cancer therapeutics. While direct biological activity data for this intermediate is limited in publicly available research, its function in the creation of a potent anti-cancer drug underscores its significance in medicinal chemistry and drug development.
Chemical Properties and Identification
This compound is an organic compound characterized by the presence of methoxy, phenoxyphenyl, and malononitrile functional groups. These structural features contribute to its reactivity and utility as a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 330792-69-3 | [1] |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 276.29 g/mol | [1] |
| IUPAC Name | 2-[methoxy(4-phenoxyphenyl)methylidene]propanedinitrile | [1] |
| Synonyms | 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene, Zanubrutinib impurity 5 | [2] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility | Soluble in DMSO | [] |
| Storage | 2-8°C, sealed in a dry environment | [5] |
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process. The following protocol is based on procedures described in the literature.[3]
Experimental Protocol:
Step 1: Reaction of 4-phenoxybenzoyl chloride with malononitrile
-
To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of anhydrous tetrahydrofuran.
-
Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to yield a solid.
Step 2: Methylation
-
Dissolve the solid from the previous step in a mixture of 150 mL of dioxane and 50 mL of a saturated sodium bicarbonate solution.
-
Add 37.8 g (0.3 mol) of dimethyl sulfate.
-
Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction completion using thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, add 400 mL of deionized water.
-
Extract the mixture three times with methyl tert-butyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Recrystallize the resulting crude product from methanol to obtain this compound as a white solid (17.6 g, 63.8% yield).[3]
Role as a Key Intermediate in Zanubrutinib Synthesis
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of zanubrutinib, a potent and selective BTK inhibitor.[6][7] Zanubrutinib is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia.[8][9]
The synthesis of zanubrutinib from this intermediate involves a series of further chemical transformations, as outlined in various patents. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of zanubrutinib.
Biological Context: The BTK Signaling Pathway
While this compound itself is not the active pharmaceutical ingredient, its end-product, zanubrutinib, targets a critical pathway in B-cell biology. Bruton's tyrosine kinase is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[8][10] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth.
Zanubrutinib functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[8] This blocks the downstream signaling cascade, ultimately inducing apoptosis in malignant B-cells.[8][11]
Caption: Inhibition of the BTK signaling pathway by zanubrutinib.
Potential Biological Activities of this compound
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry, primarily due to its indispensable role as a key intermediate in the synthesis of the BTK inhibitor zanubrutinib. While its own biological activity profile remains largely unexplored in published literature, its contribution to the development of a life-saving cancer therapeutic is well-established. This guide provides a consolidated overview of its chemical properties, a detailed synthesis protocol, and the biological context of its application, serving as a valuable resource for professionals in drug discovery and development. Further investigation into the potential intrinsic bioactivities of this and related intermediates could be a fruitful area for future research.
References
- 1. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- | 330792-69-3 [chemicalbook.com]
- 5. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 9. medisaver.life [medisaver.life]
- 10. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a pivotal chemical intermediate in the synthesis of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib. While not a therapeutic agent itself, the discovery and optimization of its synthesis have been critical in the development of this important anticancer drug. This document details the history, synthesis, and physicochemical properties of this malononitrile derivative. Experimental protocols, quantitative data, and process-oriented diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound (CAS No. 330792-69-3) is a complex organic compound characterized by a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group.[1] Its primary significance in the scientific community stems from its role as a key intermediate in the manufacturing process of Zanubrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[2][3] As such, the history and development of this compound are intrinsically linked to the discovery and process optimization of Zanubrutinib.
Discovery and History
The discovery of this compound is not documented as a standalone event but rather as a crucial step in the multi-step synthesis of Zanubrutinib (formerly known as BGB-3111). The development program for Zanubrutinib was initiated by BeiGene in 2012, with the goal of creating a more selective BTK inhibitor with fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[2]
The synthesis of Zanubrutinib involves the construction of a complex heterocyclic core, and this compound emerges as a key building block in this process. Its first public appearance is tied to the patent literature disclosing the synthesis of Zanubrutinib and related compounds. These patents, filed to protect the intellectual property of Zanubrutinib, provide the earliest detailed descriptions of the synthesis and use of this intermediate.[4][5] Therefore, the "discovery" of this compound was a result of strategic molecular design and process development for a specific therapeutic target, rather than an independent research endeavor into its own biological properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 330792-69-3 | [6] |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [6] |
| Molecular Weight | 276.29 g/mol | [6] |
| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [6] |
| Boiling Point (Predicted) | 471.1 ± 45.0 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [7] |
| XLogP3 | 3.3 | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that is embedded within the overall synthesis of Zanubrutinib. The general approach involves the condensation of a substituted benzoyl derivative with malononitrile, followed by methylation.
General Synthesis Pathway
The synthesis can be conceptualized as a Knoevenagel-type condensation followed by an O-methylation step. This is a common strategy for the formation of such electron-deficient alkenes.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from the patent literature describing the preparation of Zanubrutinib intermediates.
Step 1: Synthesis of 2-(4-Phenoxybenzoyl)malononitrile
-
To a stirred solution of malononitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 2.0 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-phenoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-phenoxybenzoyl)malononitrile, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(4-phenoxybenzoyl)malononitrile from the previous step in a mixture of dioxane and a saturated aqueous solution of sodium bicarbonate.
-
Add dimethyl sulfate (3.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with methyl tert-butyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to afford this compound as a solid.
Biological Activity and Mechanism of Action
As a synthetic intermediate, this compound is not intended to have a specific biological activity. The primary goal in its production is chemical purity and high yield for its efficient conversion into the final drug product, Zanubrutinib. While some commercial suppliers mention potential antitumor and antimicrobial properties, there is a lack of peer-reviewed studies providing quantitative data (e.g., IC₅₀ or Kᵢ values) to support these claims for this specific molecule.[1]
The biological activity of interest lies in the final product, Zanubrutinib. Zanubrutinib is a covalent inhibitor of Bruton's tyrosine kinase (BTK).
Role in Drug Development
The primary role of this compound in drug development is that of a critical starting material or intermediate. The efficiency of its synthesis and its purity have a direct impact on the overall yield and purity of the final Active Pharmaceutical Ingredient (API), Zanubrutinib. Therefore, process chemistry and optimization efforts for the large-scale production of Zanubrutinib would heavily focus on the synthetic steps involving this compound.
Conclusion
This compound is a compound whose scientific and commercial importance is defined by its role as a key intermediate in the synthesis of the BTK inhibitor Zanubrutinib. While it is not a pharmacologically active agent in its own right, a thorough understanding of its synthesis and properties is essential for medicinal and process chemists involved in the development and manufacturing of this important cancer therapeutic. This guide has provided a detailed overview of its history, synthesis, and context within the broader landscape of drug development.
References
- 1. Buy this compound | 330792-69-3 [smolecule.com]
- 2. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]
- 5. Who holds the patent for Zanubrutinib? [synapse.patsnap.com]
- 6. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the Research Applications of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a notable member of the tyrphostin family of protein kinase inhibitors also identified as Tyrphostin AG 494, has emerged as a significant small molecule in cellular signaling research. Initially recognized for its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), its utility has expanded to the investigation of other critical signaling molecules, including Janus Kinase 2 (JAK2). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile, and potential research applications. Included are detailed protocols for key experimental assays, quantitative data on its biological activity, and visual diagrams of the signaling pathways it modulates, intended to serve as a valuable resource for researchers in oncology, immunology, and drug discovery.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of protein tyrosine kinases.[1] By binding to the ATP-binding pocket within the kinase domain, it effectively blocks the autophosphorylation of tyrosine residues on the receptor.[1] This inhibition is a critical step in preventing the activation of downstream signaling cascades that are pivotal for cell proliferation, survival, differentiation, and migration.[1][2]
Quantitative Data: Inhibitory Profile
The efficacy of this compound has been quantified against several key protein kinases and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.
| Target Kinase/Cell Line | IC50 Value (µM) | Assay Type |
| EGFR | 0.7 | Cell-free[3] |
| EGFR Autophosphorylation | 1.1 | -[4] |
| ErbB2 (HER2) | 39 | -[4] |
| HER1-2 | 45 | -[4] |
| PDGF-R | 6 | -[4] |
| A549 (Lung Carcinoma) | 6.16 | Cell-based[3] |
| DU145 (Prostate Carcinoma) | 10.7 | Cell-based[3] |
Signaling Pathway Modulation
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR, a receptor tyrosine kinase, plays a crucial role in regulating normal cellular processes; however, its dysregulation is a common driver of tumorigenesis.[2]
EGFR Signaling Cascade
Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its C-terminal domain.[5] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two principal pathways activated by EGFR are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[6]
-
PI3K-AKT-mTOR Pathway: A major regulator of cell survival and apoptosis resistance.[6]
This compound directly inhibits the initial autophosphorylation of EGFR, thereby blocking the activation of both the MAPK and PI3K/Akt pathways.[1]
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Synthesis via Knoevenagel Condensation
The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.
General Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-phenoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reactants: Add malononitrile (1.0 - 1.2 eq) to the flask.
-
Catalyst Addition: Introduce a catalytic amount of a weak base, for example, piperidine or ammonium acetate (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol and then water. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.
-
Methylation: The resulting 2-((4-phenoxyphenyl)methylene)malononitrile is then methylated using a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base to yield the final product.
Caption: Knoevenagel Condensation and Methylation Workflow for Synthesis.
Western Blot Analysis of Phospho-EGFR
This protocol details the detection of phosphorylated EGFR (p-EGFR) in cell lysates following treatment with this compound to assess its inhibitory effect.
Materials:
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (AG 494)
-
EGF (for stimulation)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of AG 494 for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL for 15 minutes). Include an unstimulated control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]
-
Wash the membrane and detect the chemiluminescent signal.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane and reprobe with antibodies for total EGFR and a loading control.
-
Caption: Western Blot Workflow for p-EGFR Detection.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound to determine its effect on cell cycle progression. It has been shown to cause a G1 phase arrest.[1]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (AG 494)
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of AG 494 for a specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to include any apoptotic cells.
-
-
Fixation:
-
Wash cells with cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Potential Research Applications
Given its mechanism of action, this compound is a valuable tool for a range of research applications:
-
Cancer Research: Investigating the role of EGFR signaling in various cancers and as a potential therapeutic agent, particularly in tumors with EGFR overexpression or mutations.
-
Signal Transduction Studies: Elucidating the intricate details of the EGFR signaling cascade and its crosstalk with other pathways.
-
Drug Discovery: Serving as a lead compound for the development of more potent and selective tyrosine kinase inhibitors.
-
Cell Cycle Regulation: Studying the mechanisms that control cell cycle progression and the effects of their dysregulation.
Conclusion
This compound (Tyrphostin AG 494) is a well-characterized and potent inhibitor of EGFR tyrosine kinase, with demonstrated activity against other kinases as well. Its ability to modulate key signaling pathways involved in cell growth and survival makes it an indispensable tool for researchers in various fields. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further investigation into its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Versatile Precursor: A Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a highly functionalized organic compound that has emerged as a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. Its unique electronic and structural features, characterized by the presence of a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group, make it a reactive building block for the construction of diverse molecular scaffolds.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in medicinal chemistry as a key intermediate for drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.
Physicochemical Properties and Spectroscopic Data
This compound presents as a white solid and is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₂N₂O₂ |
| Molecular Weight | 276.29 g/mol [2] |
| CAS Number | 330792-69-3[2] |
| Appearance | Solid |
| Purity | Typically >97% |
| Storage | Sealed in dry, 2-8°C |
While specific spectroscopic data is not widely published in peer-reviewed journals, it is readily available from commercial suppliers and can be predicted based on its structure. Key expected signals are:
-
¹H NMR: Aromatic protons of the phenoxy and phenyl rings, a singlet for the methoxy group protons, and a singlet for the vinylic proton.
-
¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, the nitrile carbons, and the carbons of the vinylidene group.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch, C=C double bond stretch, and C-O ether stretches.
Synthesis of this compound
The synthesis of the title compound is a multi-step process that can be achieved with good yields. A common and effective method involves the reaction of 4-phenoxybenzoyl chloride with malononitrile, followed by methylation.
Overall Synthesis Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-phenoxybenzoyl)malononitrile
-
To a three-necked flask equipped with a stirrer, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Under continuous stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of THF to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
After the reaction is complete, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the intermediate solid.
Step 2: Synthesis of this compound
-
Dissolve the solid intermediate from Step 1 in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.
-
Add 37.8 g (0.3 mol) of dimethyl sulfate to the solution.
-
Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 400 mL of deionized water and extract the product three times with methyl tert-butyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Recrystallize the crude product from methanol to obtain 17.6 g of this compound as a white solid (63.8% overall yield).
Applications as a Precursor in Organic Synthesis
The reactivity of this compound is primarily attributed to its activated double bond and the presence of the two nitrile groups, making it an excellent Michael acceptor and a versatile building block for various cyclization reactions.
Synthesis of Zanubrutinib: A Case Study
A prominent application of this compound is as a key intermediate in the synthesis of Zanubrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[][4][5][6]
Caption: Role of the precursor in the synthesis of Zanubrutinib.
The initial step involves the cyclization of this compound with guanidine to form a substituted pyrimidine, a core scaffold of Zanubrutinib. Subsequent transformations, including reduction of the pyrimidine ring, chiral resolution, amidation, and acylation, lead to the final drug molecule.
Synthesis of Bioactive Pyridine Derivatives
The malononitrile moiety is a well-established precursor for the synthesis of various substituted pyridines, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. While specific examples starting from the title compound are not extensively documented in public literature, the general reactivity pattern allows for its use in the synthesis of novel pyridine-based compounds.
The following table summarizes the antimicrobial activity of some pyridine derivatives synthesized from malononitrile precursors, illustrating the potential of this class of compounds.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Substituted 2-aminopyridines | S. aureus | 0.039 | [7] |
| Substituted 2-aminopyridines | B. subtilis | 0.039 | [7] |
| Thienopyridine derivatives | E. coli | >0.0048 | [8] |
| Thienopyridine derivatives | B. mycoides | 0.0098 | [8] |
| Thienopyridine derivatives | C. albicans | 0.039 | [8] |
General Workflow for Drug Discovery
The use of this compound as a precursor in drug discovery follows a logical workflow from synthesis to biological evaluation.
Caption: Drug discovery workflow utilizing the title precursor.
Biological Significance of Derived Compounds
The structural motifs accessible from this compound are prevalent in many biologically active molecules.
Antitumor Activity
As demonstrated by its role in the synthesis of Zanubrutinib, this precursor contributes to the formation of potent anticancer agents. The following table provides IC₅₀ values for Zanubrutinib and a related BTK inhibitor, highlighting their efficacy.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Zanubrutinib | HER2-positive BCa cells | (Antiproliferative effect observed) | [9] |
| Rilzabrutinib | BTK C481S mutant cell | 1.2 | [10] |
Antimicrobial Activity
The pyridine and pyrimidine scaffolds, readily accessible from this precursor, are well-known for their antimicrobial properties. The incorporation of the phenoxyphenyl group may further enhance this activity by increasing lipophilicity and promoting cell membrane penetration.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis with significant potential in medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for the construction of diverse and complex heterocyclic compounds. The successful application of this precursor in the synthesis of the BTK inhibitor Zanubrutinib underscores its importance in the development of modern therapeutics. Further exploration of its reactivity with a broader range of reaction partners is likely to yield novel compounds with significant biological activities, making it a continued area of interest for researchers in both academia and industry.
References
- 1. Buy this compound | 330792-69-3 [smolecule.com]
- 2. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 5. EP4259633A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]
- 6. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer effect of zanubrutinib in HER2-positive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Theoretical and Computational Modeling Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Unveiling Molecular Properties for Advanced Applications
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (MPMM). With the molecular formula C17H12N2O2, this compound presents a unique electronic and structural profile, making it a person of interest for applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the computational workflows used to predict and analyze its molecular properties. While direct experimental and theoretical studies on MPMM are limited in publicly available literature, this guide establishes a robust research framework by drawing parallels with structurally similar malononitrile derivatives. We will explore its structural characteristics, detail a synthesis approach, and present a validated protocol for in-silico analysis using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
Introduction: The Scientific Interest in this compound
This compound, also known by its IUPAC name 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile, is an organic compound featuring a complex arrangement of a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group.[1][2] The malononitrile group is recognized as a potent electron-withdrawing group, which often imparts interesting photophysical and electronic properties to molecules.[3] The presence of this functionality in MPMM suggests potential for applications where charge transfer characteristics are crucial.
Preliminary research indicates that MPMM may exhibit notable biological activities, including potential antitumor and antimicrobial properties, positioning it as a candidate for further investigation in drug development.[1] Furthermore, its unique chemical structure is of interest in materials science for the development of novel materials with specific optical or electronic properties.[1] Given its potential, a thorough understanding of its molecular geometry, electronic structure, and spectroscopic signatures is paramount. Computational modeling provides a powerful, non-destructive avenue to elucidate these properties, guiding further experimental work and application-focused design.
Molecular and Chemical Identity
A clear understanding of the fundamental properties of MPMM is the first step in any detailed study.
| Property | Value | Source |
| CAS Number | 330792-69-3 | [2][4] |
| Molecular Formula | C17H12N2O2 | [1][5][6] |
| Molecular Weight | 276.29 g/mol | [1][5][6] |
| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [1][2] |
| Canonical SMILES | COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 | [1] |
| InChI Key | IRVRZQLHMPWLLY-UHFFFAOYSA-N | [1][5] |
Synthesis Pathway: A Validated Experimental Protocol
The synthesis of MPMM and its derivatives often involves a Knoevenagel condensation, a fundamental reaction in organic chemistry that involves the reaction of an active methylene compound with an aldehyde or ketone.[7][8] A plausible synthesis route for MPMM involves the reaction of a 4-phenoxybenzoyl derivative with malononitrile, followed by methylation.
Step-by-Step Synthesis Protocol
The following protocol is based on established methods for the synthesis of related compounds.[4]
Step 1: Formation of the Acyl Malononitrile Intermediate
-
To a three-neck flask under an inert atmosphere, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin).
-
Add 100 mL of anhydrous tetrahydrofuran (THF) and stir the suspension.
-
Slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of anhydrous THF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Quench the reaction by adding 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.
-
Extract the product three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: O-Methylation to Yield Final Product
-
Dissolve the crude solid from Step 1 in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.
-
Add 37.8 g (0.3 mol) of dimethyl sulfate to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 3 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, add 400 mL of deionized water to the flask.
-
Extract the aqueous layer three times with methyl tert-butyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Recrystallize the resulting crude product from methanol to yield the final product, this compound, as a white solid.[4]
Caption: Workflow for the synthesis of MPMM.
Theoretical Framework and Computational Modeling
Computational chemistry offers invaluable insights into the intrinsic properties of molecules like MPMM. Density Functional Theory (DFT) is a robust method for determining the electronic structure, optimized geometry, and vibrational frequencies of organic compounds.[9][10] Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis) and understand the nature of electronic transitions.[9][11]
Computational Protocol
The following protocol outlines a standard and effective workflow for the theoretical study of MPMM, based on methodologies successfully applied to similar cyano-containing organic compounds.[9][12][13]
Software: Gaussian 16 or a comparable quantum chemistry software package. Methodology:
-
Geometry Optimization:
-
The initial structure of MPMM is built using molecular modeling software (e.g., GaussView).
-
A full geometry optimization is performed in the gas phase using DFT.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is a robust basis set that provides a good balance between accuracy and computational cost, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for more accurate geometry.
-
The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
-
-
Spectroscopic Analysis:
-
Vibrational Frequencies (FT-IR): Calculated at the same level of theory (B3LYP/6-311++G(d,p)) to predict the infrared spectrum. The calculated frequencies are typically scaled by a factor (~0.967) to correct for anharmonicity and basis set limitations.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the 1H and 13C NMR chemical shifts, typically referenced against tetramethylsilane (TMS).
-
Electronic Spectra (UV-Vis): TD-DFT calculations are performed on the optimized geometry to predict the electronic transition energies and oscillator strengths. The calculation is often performed in a solvent (e.g., using the Polarizable Continuum Model, PCM) to provide a more realistic comparison with experimental data.[14]
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.
-
Caption: Standard computational workflow for MPMM analysis.
Predicted Molecular Properties (Theoretical Data)
The following table summarizes the kind of quantitative data that would be generated from the computational protocol described above. These values are illustrative and represent typical expectations for this class of molecule based on studies of similar compounds.
| Parameter | Predicted Value/Observation | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Relates to chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity. |
| Dipole Moment | ~ 5-7 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Key IR Frequencies | C≡N stretch: ~2220-2230 cm⁻¹C=C stretch: ~1580-1610 cm⁻¹C-O-C stretch: ~1180-1250 cm⁻¹ | Used for experimental validation of the structure and functional groups.[7][8] |
| Max Absorption (λmax) | ~ 300-350 nm | Corresponds to the primary electronic transition (often π → π*), predicted by TD-DFT. |
Bridging Theory and Experiment: Validation and Application
The true power of computational modeling lies in its synergy with experimental research. The theoretical data generated serves as a predictive framework that must be validated against empirical evidence.
-
Structural Validation: The calculated bond lengths and angles from the optimized geometry can be compared with X-ray crystallography data, should a crystal structure be determined.
-
Spectroscopic Validation: The predicted FT-IR, NMR, and UV-Vis spectra serve as powerful tools for confirming the identity and purity of the synthesized compound. A strong correlation between the calculated and experimental spectra provides confidence in the computational model.
-
Guiding Drug Discovery: Molecular docking simulations can be employed to investigate the binding affinity of MPMM with specific biological targets, such as enzymes or proteins relevant to disease pathways.[1][15] The MEP and FMO analyses help in understanding the nature of these interactions, guiding the design of more potent and selective derivatives.
Conclusion and Future Directions
This compound is a compound of significant interest due to its unique structural features and potential applications. This guide has outlined a comprehensive theoretical and computational framework for its study. By employing DFT and TD-DFT methods, researchers can gain deep insights into its electronic, structural, and spectroscopic properties. This in-silico approach, when coupled with targeted experimental synthesis and validation, provides an efficient pathway to unlock the full potential of MPMM in medicinal chemistry and materials science. Future work should focus on obtaining experimental data for MPMM to directly validate these theoretical models and exploring its biological activity through in-vitro and in-vivo studies.
References
- 1. Buy this compound | 330792-69-3 [smolecule.com]
- 2. This compound [synhet.com]
- 3. Computational and photophysical characterization of a Laurdan malononitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- | 330792-69-3 [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. worldscientific.com [worldscientific.com]
- 11. Spectroscopic and TD-DFT studies on the chromo-fluorogenic detection of cyanide ions in organic and aquo-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the potential uses and experimental protocols for the compound 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS No. 330792-69-3).[1][2][3][4][5][6] This molecule, with the chemical formula C17H12N2O2 and a molecular weight of 276.29 g/mol , is recognized for its potential as a drug intermediate and exhibits promising antitumor and antimicrobial properties.[1][2][7][8] Due to limited publicly available data on this specific compound, this document also draws upon experimental data and protocols for the structurally related compound, Tyrphostin AG-17 (also known as SF-6847), a well-characterized tyrosine kinase inhibitor and mitochondrial uncoupler.[9][10][11] The provided protocols and data should be adapted and validated for this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 330792-69-3 | [1][3][4][5][6] |
| Molecular Formula | C17H12N2O2 | [1][2][8] |
| Molecular Weight | 276.29 g/mol | [1][2] |
| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [1][3] |
Potential Biological Activities and Applications
Preliminary studies suggest that this compound possesses antitumor and antimicrobial activities, making it a compound of interest for drug development.[1] Its structural similarity to Tyrphostin AG-17 suggests potential mechanisms of action involving the inhibition of protein tyrosine kinases and the disruption of mitochondrial function.[9][10][12] Potential applications may include:
-
Oncology: Inhibition of cancer cell proliferation.
-
Infectious Diseases: Development of novel antimicrobial agents.
-
Metabolic Disorders: Based on the properties of related compounds, it could potentially modulate cellular metabolism.[12]
Experimental Protocols
The following protocols are based on methodologies used for the characterization of Tyrphostin AG-17 and can serve as a starting point for investigating this compound.
Cell Growth Inhibition Assay
This protocol is designed to determine the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60(TB), A431)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol) and measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Tyrosine Kinase Inhibition Assay
This protocol aims to assess the inhibitory activity of the compound against a specific protein tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant human EGFR kinase
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
This compound
-
Kinase reaction buffer
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant EGFR kinase, and the synthetic peptide substrate.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-inhibitor control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a filter paper and immersing it in cold 10% TCA.
-
Washing: Wash the filter papers multiple times with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value from a dose-response curve.
Quantitative Data (for the related compound Tyrphostin AG-17)
The following tables summarize the quantitative data available for Tyrphostin AG-17, which may provide an indication of the potential potency of this compound.
Table 1: Cell Growth Inhibition by Tyrphostin AG-17
| Cell Line | 50% Growth Inhibition (IC50) (µM) | Reference |
| Panel of 13 human tumor cell lines | 0.7 - 4.0 | [9] |
| HL-60(TB) (promyelocytic leukemia) | < 1.5 | [9] |
Table 2: Kinase Inhibition by Tyrphostin AG-17 (Tyrphostin A9/SF 6847)
| Kinase | IC50 (µM) | Reference |
| EGF Receptor Kinase (in A431 cells) | 460 | [13][14] |
| PDGF Receptor Kinase | 0.5 | [14] |
Visualizations
Proposed General Workflow for Compound Evaluation
Caption: General workflow for the evaluation of a new chemical entity.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Hypothetical Mitochondrial Disruption Mechanism
Caption: Hypothetical mechanism of mitochondrial uncoupling.
Conclusion
This compound is a promising chemical entity with potential therapeutic applications. The experimental protocols and data from the structurally analogous compound, Tyrphostin AG-17, provide a solid foundation for initiating research into its biological activities. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential. Researchers should perform their own validation of these protocols for the specific compound of interest.
References
- 1. Buy this compound | 330792-69-3 [smolecule.com]
- 2. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. echemi.com [echemi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. keyorganics.net [keyorganics.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Malonoben - Wikipedia [en.wikipedia.org]
- 12. Tyrphostin AG17 - TargetMol Chemicals Inc [bioscience.co.uk]
- 13. adooq.com [adooq.com]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (AG 490) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, commonly known as Tyrphostin AG 490, is a synthetic tyrosine kinase inhibitor. It is a member of the tyrphostin family, which are known for their ability to inhibit the activity of various protein tyrosine kinases. AG 490 has been extensively studied for its potential therapeutic applications, particularly in cancer and inflammatory diseases, primarily due to its inhibitory effects on the Janus kinase (JAK) family of enzymes.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of AG 490 in a research and drug discovery setting.
Mechanism of Action
AG 490 functions as an ATP-competitive inhibitor of tyrosine kinases.[3] Its primary target is JAK2, a critical component of the JAK/STAT signaling pathway.[1] This pathway is essential for transducing signals from cytokines and growth factors, which regulate cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting JAK2, AG 490 blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[4] The inhibition of the JAK2/STAT3 pathway is a key mechanism behind its observed anti-tumor and anti-inflammatory effects.[1] Some studies also suggest that at higher concentrations, AG 490 may have off-target effects, including the inhibition of the Epidermal Growth Factor Receptor (EGFR) and HER2.[5][6] A novel mechanism has also been proposed where AG 490 can suppress the protein synthesis of gp130, a receptor component for the IL-6 cytokine family, in a JAK2-independent manner.[7][8]
Applications in Drug Discovery
Cancer Research
The constitutive activation of the JAK/STAT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. AG 490 has demonstrated efficacy in various cancer models:
-
Leukemia: AG 490 has been shown to block the growth of acute lymphoblastic leukemia (ALL) pre-B cells by inducing programmed cell death through the inhibition of JAK2.[9] It shows predominant inhibitory activity against B-precursor leukemia with specific chromosomal abnormalities like the Philadelphia chromosome.
-
Breast Cancer: It can suppress the proliferation of breast cancer cells, such as the MDA-MB-231 cell line, by inhibiting STAT3 activity.
-
Gallbladder Cancer: Studies have shown that AG 490 inhibits cell growth and invasion, and induces apoptosis in gallbladder cancer cells by blocking the JAK2/STAT3 signaling pathway.
-
Other Cancers: AG 490 has also been investigated for its potential in treating cervical carcinoma, myeloma, and glioblastoma.[9]
Inflammatory and Autoimmune Diseases
The JAK/STAT pathway is also a key player in the immune response and inflammation. AG 490 has shown promise in models of inflammatory and autoimmune diseases:
-
Arthritis: In models of collagenase-induced osteoarthritis, AG 490 has been shown to ameliorate cartilage and bone destruction.[1][2]
-
Inflammatory Bowel Disease (IBD): AG 490 can regulate the Treg/Th17 balance and alleviate intestinal damage in animal models of IBD.[10]
-
Type 1 Diabetes: Studies in non-obese diabetic (NOD) mice suggest that AG 490 can prevent the onset of autoimmune diabetes.[11]
-
Inflammatory Pain: AG 490 has been shown to have anti-hyperalgesic effects in rat models of inflammatory pain.[9]
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of AG 490 against various kinases.
| Target Kinase | IC50 Value | Cell Line/System | Reference |
| JAK2 | ~10 µM | In vitro kinase assay | [5][6][12][13] |
| JAK3 | 20 - 25 µM | In vitro kinase assay | [5][13] |
| EGFR | 0.1 - 2 µM | In vitro kinase assay | [5][6][12] |
| ErbB2 (HER2) | 13.5 µM | In vitro kinase assay | [5][6][12] |
| STAT5a/b Phosphorylation | 50 - 70 µM | IL-2-dependent T cell line (D10) | [12] |
| IL-2-induced T cell proliferation | 25 µM | T cell line (D10) | [12] |
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway and Inhibition by AG 490
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. ovalbumin324-338.com [ovalbumin324-338.com]
- 5. atcc.org [atcc.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. protocols.io [protocols.io]
- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a projection based on the chemical structure of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and principles of fluorescence spectroscopy. As of the latest literature review, specific applications and detailed experimental data for this compound as a fluorescent probe have not been extensively published. The provided information aims to guide researchers in exploring its potential as a novel fluorescent tool.
Introduction
This compound is an organic compound with the molecular formula C₁₇H₁₂N₂O₂.[1][2][3] Its structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, suggests potential for interesting photophysical properties.[1] The malononitrile group is a strong electron-withdrawing moiety, which, in conjunction with the electron-donating potential of the phenoxyphenyl and methoxy groups, can lead to intramolecular charge transfer (ICT) characteristics, often a key feature in the design of fluorescent probes.
While primarily documented as a drug intermediate in the synthesis of various active compounds, its structural similarity to other fluorescent molecules, particularly those exhibiting aggregation-induced emission (AIE), makes it a candidate for investigation as a fluorescent probe.
Potential Applications and Sensing Mechanisms
Based on its chemical structure, this compound could potentially be explored for the following applications:
-
Viscosity Sensing: The presence of rotatable single bonds suggests that in viscous environments, the restriction of intramolecular rotation could lead to enhanced fluorescence emission, a hallmark of molecular rotors.
-
Analyte Detection: The electron-rich and electron-deficient centers in the molecule could serve as potential binding sites for various analytes. The malononitrile group, for instance, can participate in nucleophilic addition reactions, which could disrupt the conjugation and lead to a change in fluorescence.
-
Bioimaging: If the probe exhibits fluorescence in the visible or near-infrared region and has low cytotoxicity, it could be a candidate for cellular imaging applications.
A plausible, yet unconfirmed, sensing mechanism for this molecule is Aggregation-Induced Emission (AIE) . In dilute solutions, the molecule may be non-emissive due to the dissipation of excited-state energy through intramolecular rotations. However, upon aggregation in poor solvents or binding to a target that restricts these rotations, a significant increase in fluorescence intensity could be observed.
Physicochemical and Photophysical Properties (Hypothetical)
| Property | Value (to be determined) | Significance |
| Molecular Weight | 276.29 g/mol | Confirmed value.[1][2] |
| Appearance | White solid (reported) | Basic physical property. |
| Solubility | To be determined | Crucial for determining appropriate solvents for stock solutions and experimental assays. Likely soluble in common organic solvents like DMSO, DMF, and acetonitrile. |
| Absorption Maximum (λₐₒₛ) | To be determined | Wavelength at which the molecule absorbs the most light. Essential for selecting the correct excitation wavelength. |
| Emission Maximum (λₑₘ) | To be determined | Wavelength at which the molecule emits the most light upon excitation. Defines the color of the fluorescence. |
| Stokes Shift (λₑₘ - λₐₒₛ) | To be determined | The difference between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratio. |
| Quantum Yield (Φ) | To be determined | The efficiency of the fluorescence process. A higher quantum yield indicates a brighter probe. |
| Molar Extinction Coefficient (ε) | To be determined | A measure of how strongly the molecule absorbs light at a given wavelength. |
Experimental Protocols (Proposed)
The following are proposed protocols for the initial characterization and evaluation of this compound as a fluorescent probe.
Synthesis of this compound
A general synthetic route involves the reaction of 4-phenoxybenzoyl chloride with malononitrile, followed by methylation.
Materials:
-
Malononitrile
-
Sodium hydride
-
Anhydrous tetrahydrofuran (THF)
-
4-phenoxybenzoyl chloride
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Dioxane
-
Saturated sodium bicarbonate solution
-
Dimethyl sulfate
-
Methanol
Procedure:
-
To a three-neck flask, add malononitrile, sodium hydride, and anhydrous THF.
-
Under stirring, slowly add a THF solution of 4-phenoxybenzoyl chloride.
-
After reacting at room temperature, add 1 M dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid.
-
Dissolve the solid in a mixture of dioxane and saturated sodium bicarbonate solution.
-
Add dimethyl sulfate and heat the reaction mixture.
-
After the reaction is complete (monitored by TLC), add deionized water and extract with methyl tert-butyl ether.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain the final product.
Protocol for Characterization of Photophysical Properties
Objective: To determine the absorption and emission spectra, Stokes shift, and quantum yield.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, toluene, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the compound in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) in the desired solvent.
-
Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). The wavelength of maximum absorbance (λₐₒₛ) should be noted.
-
Emission Spectrum: Using a fluorometer, excite the working solution at its λₐₒₛ and record the emission spectrum over a suitable wavelength range (e.g., 400-700 nm). The wavelength of maximum emission (λₑₘ) should be noted.
-
Stokes Shift Calculation: Calculate the Stokes shift as λₑₘ - λₐₒₛ.
-
Quantum Yield Determination:
-
Prepare a series of dilutions of the reference standard and the sample compound with absorbances less than 0.1 at the excitation wavelength.
-
Measure the absorbance and integrated fluorescence intensity of each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample.
-
The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Protocol for Investigating Aggregation-Induced Emission (AIE)
Objective: To determine if the compound exhibits AIE properties.
Materials:
-
This compound
-
A good solvent (e.g., THF or acetonitrile)
-
A poor solvent (e.g., water)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mM) in the good solvent.
-
Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90% water in THF). The final concentration of the compound should be kept constant (e.g., 10 µM).
-
For each solution, record the fluorescence emission spectrum at the determined excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the percentage of the poor solvent. A significant increase in fluorescence intensity at higher fractions of the poor solvent would indicate AIE behavior.
Visualizations
Hypothetical Aggregation-Induced Emission (AIE) Mechanism
Caption: Hypothetical AIE mechanism for this compound.
General Experimental Workflow for Probe Evaluation
Caption: General workflow for evaluating a novel fluorescent probe.
Conclusion
This compound presents an intriguing scaffold for the development of a novel fluorescent probe. Its synthesis is achievable through established organic chemistry reactions. While its specific fluorescent properties and applications are yet to be reported, the structural motifs suggest that it may exhibit interesting phenomena such as AIE or solvatochromism. The protocols and workflows outlined in these notes provide a foundational framework for researchers to systematically investigate the potential of this compound as a fluorescent tool for a variety of applications in chemistry, biology, and materials science. Further research is warranted to elucidate its full potential.
References
Application Notes and Protocols for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, with the chemical formula C₁₇H₁₂N₂O₂, is a versatile organic compound that has garnered interest in various scientific fields, including material science and medicinal chemistry.[1] Its molecular structure, characterized by methoxy and phenoxyphenyl groups attached to a malononitrile framework, imparts unique electronic and optical properties, making it a candidate for investigation in advanced materials. This document provides an overview of its potential applications in material science, its physicochemical properties, a detailed synthesis protocol, and a discussion on its current research status.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different applications and for designing experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 276.29 g/mol | [1][2] |
| CAS Number | 330792-69-3 | [2] |
| Appearance | Solid | [3] |
| Boiling Point (Predicted) | 471.1 ± 45.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [4] |
| Purity | Typically >97% | [3] |
Potential Applications in Material Science
The unique molecular structure of this compound, featuring strong electron-donating (methoxy and phenoxy groups) and electron-withdrawing (malononitrile group) moieties, suggests its potential utility in several areas of material science.
-
Organic Electronics: The donor-acceptor (D-A) architecture of the molecule is a common design motif for organic semiconductors. Such materials are foundational to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The intramolecular charge transfer characteristics of D-A molecules can influence their electrical conductivity and light absorption/emission properties.[5]
-
Nonlinear Optics (NLO): Molecules with significant intramolecular charge transfer, like many malononitrile derivatives, can exhibit large second-order or third-order nonlinear optical responses.[1][6][7] This property is crucial for applications in optical communications, optical data storage, and frequency conversion of laser light. The extensive π-conjugated system in this compound makes it a candidate for NLO materials.
-
Dye-Sensitized Solar Cells (DSSCs): Organic dyes are central components of DSSCs, responsible for light harvesting. The broad absorption spectrum and suitable energy levels are key requirements for efficient dyes. While specific data for this molecule is unavailable, malononitrile-based dyes have been explored as sensitizers in DSSCs.
Note: Despite its promising structure, a comprehensive search of scientific literature did not yield specific quantitative performance data for this compound in any of the aforementioned material science applications. Further research and characterization are required to ascertain its actual performance metrics.
Experimental Protocol: Synthesis
The following protocol describes a common method for the synthesis of this compound.
4.1. Materials and Reagents
-
4-Phenoxybenzoyl chloride
-
Malononitrile
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Dimethyl sulfate
-
Dioxane
-
Saturated sodium bicarbonate solution
-
Dilute hydrochloric acid (1 M)
-
Ethyl acetate
-
Methyl tert-butyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Methanol
4.2. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
4.3. Step-by-Step Procedure
-
Reaction Setup: In a three-neck flask under an inert atmosphere (e.g., argon), add malononitrile (0.1 mol) and sodium hydride (0.2 mol, 80% dispersion in paraffin) to anhydrous tetrahydrofuran (100 mL).
-
Formation of Intermediate: While stirring, slowly add a solution of 4-phenoxybenzoyl chloride (0.1 mol) in anhydrous tetrahydrofuran (50 mL) to the reaction mixture.
-
Reaction and Quenching: Allow the reaction to proceed for 2 hours at room temperature. After the reaction is complete, add 1 M dilute hydrochloric acid (250 mL) and continue stirring for 30 minutes.
-
Extraction of Intermediate: Extract the mixture three times with ethyl acetate. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain a solid intermediate.
-
Methylation: Dissolve the solid intermediate in a mixture of dioxane (150 mL) and saturated sodium bicarbonate solution (50 mL). Add dimethyl sulfate (0.3 mol).
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 3 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, add deionized water (400 mL) and extract the product three times with methyl tert-butyl ether.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent by concentration under reduced pressure.
-
Purification: Recrystallize the resulting crude product from methanol to yield the final white solid product, this compound. A yield of approximately 63.8% has been reported for this step.
Characterization
The synthesized compound should be characterized to confirm its structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
UV-Visible Spectroscopy: To determine the absorption spectrum, which is crucial for optical applications.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are important for applications in organic electronics.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability of the material.
Future Outlook
While this compound possesses a molecular structure that is promising for applications in material science, the lack of published performance data highlights a significant research gap. Future work should focus on the thorough characterization of its photophysical and electrochemical properties and its performance in fabricated devices such as organic solar cells, OFETs, and as a nonlinear optical material. The detailed experimental protocols for device fabrication and characterization will need to be developed based on standard procedures for the respective application areas. The synthesis protocol provided herein offers a reliable method for obtaining the material for such future investigations.
References
- 1. An Insight into Structural, Spectroscopic and Nonlinear Optical Application of a Promising Malononitrile Derivative: (Z)-2-(3-chloro-3-(4-chlorophenyl)allylidene)malononitrile (2024) | V. L | 1 Citations [scispace.com]
- 2. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 330792-69-3 | this compound [synthonix.com]
- 4. echemi.com [echemi.com]
- 5. Buy this compound | 330792-69-3 [smolecule.com]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a key intermediate and related compound in the synthesis of Zanubrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor.[1] As such, the accurate and precise analytical characterization of this compound is critical for quality control, stability testing, and pharmacokinetic studies in the development of Zanubrutinib and other potential therapeutic agents. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 276.29 g/mol | [1] |
| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [1] |
| CAS Number | 330792-69-3 | [1] |
| Appearance | Solid | |
| Predicted XLogP3 | 3.3 |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a robust method for assessing the purity of this compound and for its quantification in bulk drug substances and formulations. The following protocol is adapted from validated methods for Zanubrutinib and its related compounds.
Experimental Protocol: HPLC
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with a PDA or UV detector |
| Column | X-Bridge Phenyl, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, 1% Ortho Phosphoric acid (pH 2.7), and Methanol in a 40:40:20 (v/v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the compound can be determined by calculating the area percentage of the main peak.
-
Quantification can be performed by comparing the peak area of the sample to that of the reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
LC-MS is a powerful technique for the definitive identification of this compound and for detecting it at trace levels. This protocol is based on methods developed for the analysis of Zanubrutinib in biological matrices.
Experimental Protocol: LC-MS/MS
| Parameter | Recommended Conditions |
| Instrumentation | A liquid chromatography system coupled with a triple quadrupole mass spectrometer |
| Column | ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 10 mM Ammonium formate with 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | A suitable gradient to ensure separation (e.g., starting with 95% A, ramping to 95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive ion electrospray ionization (ESI+) |
| MRM Transition | m/z 277.1 → [fragment ion] (Precursor ion is [M+H]⁺. Fragment ion needs to be determined by infusion of a standard.) |
Sample Preparation:
-
For analysis in biological matrices (e.g., plasma), a protein precipitation step using acetonitrile is recommended, followed by centrifugation and filtration of the supernatant.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Recommended Conditions |
| Instrumentation | 400 MHz (or higher) NMR Spectrometer |
| Solvent | Chloroform-d (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR Parameters | Standard acquisition parameters |
| ¹³C NMR Parameters | Standard acquisition parameters with proton decoupling |
Expected Chemical Shifts (based on similar structures):
-
¹H NMR: Aromatic protons (δ 7.0-8.0 ppm), Methoxy protons (δ ~3.9 ppm).
-
¹³C NMR: Aromatic carbons (δ 115-160 ppm), Nitrile carbons (δ ~115 ppm), Methoxy carbon (δ ~55 ppm), and other aliphatic and olefinic carbons.
UV-Vis Spectroscopy for Basic Characterization
UV-Vis spectroscopy can be used for a quick identity check and for concentration determination using a standard curve.
Experimental Protocol: UV-Vis Spectroscopy
| Parameter | Recommended Conditions |
| Instrumentation | A dual-beam UV-Vis spectrophotometer |
| Solvent | Ethanol or Acetonitrile |
| Wavelength Range | 200 - 400 nm |
| Blank | The solvent used for sample preparation |
Procedure:
-
Dissolve a small, accurately weighed amount of the compound in the chosen solvent.
-
Scan the solution across the wavelength range to determine the λmax (wavelength of maximum absorbance). Based on HPLC data, this is expected to be around 225 nm.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve.
-
Measure the absorbance of the sample solution and determine its concentration using the calibration curve.
Associated Signaling Pathway: B-Cell Receptor (BCR) Signaling
As a related compound to Zanubrutinib, this compound is relevant to the B-cell receptor (BCR) signaling pathway. Zanubrutinib is a known inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in this pathway.[2][3][4] The constitutive activation of the BCR pathway is a hallmark of many B-cell malignancies.[4]
The following diagram illustrates the BCR signaling pathway and the point of inhibition by a BTK inhibitor like Zanubrutinib.
References
Application Notes and Protocols: Reactions of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile with various nucleophiles. This versatile starting material serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar activated malononitrile derivatives and may require optimization for this specific substrate.
Introduction
This compound possesses a highly electrophilic double bond due to the presence of two electron-withdrawing cyano groups and a good leaving group (methoxy). This structural feature makes it an excellent substrate for nucleophilic addition and addition-elimination reactions. The subsequent intramolecular cyclization of the resulting intermediates with functionalities present in the nucleophile is a common strategy for the construction of diverse heterocyclic scaffolds.[1]
General Reaction Pathway
The general reaction mechanism involves the initial attack of a nucleophile on the electron-deficient β-carbon of the malononitrile derivative, leading to the displacement of the methoxy group. The resulting intermediate can then undergo cyclization to form various heterocyclic systems.
Caption: General reaction pathway of this compound with nucleophiles.
Reactions with Nitrogen Nucleophiles
Nitrogen-containing nucleophiles are widely used in reactions with activated malononitriles to synthesize a variety of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
Reaction with Hydrazine Hydrate: Synthesis of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
The reaction with hydrazine hydrate is expected to yield a substituted pyrazole derivative. This reaction is analogous to the synthesis of 5-amino-1H-pyrazoles from other 2-(alkoxymethylene)malononitriles.[2][3][4]
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
| Reactant | Nucleophile | Product | Solvent | Conditions | Yield (%) |
| This compound | Hydrazine Hydrate | 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Reflux, 2-4 h | 85-95 (Estimated) |
digraph "Pyrazole Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];reactant [label="this compound"]; hydrazine [label="Hydrazine Hydrate"]; product [label="5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile"]; reactant -> product [label="+ H2N-NH2*H2O"];
}
Caption: Synthesis of a pyrazole derivative.
Reaction with Guanidine: Synthesis of 2,4-Diamino-6-(4-phenoxyphenyl)pyrimidine-5-carbonitrile
Guanidine, a strong nitrogenous base, is expected to react with this compound to form a diaminopyrimidine derivative. This is a common method for the synthesis of aminopyrimidines.[5][6][7]
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.2 mmol) in absolute ethanol (10 mL).
-
To this solution, add guanidine hydrochloride (1.2 mmol) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitate formed is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-diamino-6-(4-phenoxyphenyl)pyrimidine-5-carbonitrile.
| Reactant | Nucleophile | Product | Solvent | Conditions | Yield (%) |
| This compound | Guanidine | 2,4-Diamino-6-(4-phenoxyphenyl)pyrimidine-5-carbonitrile | Ethanol | NaOEt, Reflux, 6-8 h | 70-85 (Estimated) |
digraph "Pyrimidine Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335"];reactant [label="this compound"]; guanidine [label="Guanidine"]; product [label="2,4-Diamino-6-(4-phenoxyphenyl)pyrimidine-5-carbonitrile"]; reactant -> product [label="+ H2N-C(=NH)-NH2"];
}
Caption: Synthesis of a pyrimidine derivative.
Reactions with Sulfur Nucleophiles
Sulfur-containing nucleophiles can be employed to synthesize sulfur-containing heterocycles, which are of significant interest in medicinal chemistry.
Reaction with Thiols: Synthesis of Substituted Thiophenes (Gewald Reaction Analogue)
While not a direct reaction with a simple thiol, a variation of the Gewald reaction using elemental sulfur and an active methylene compound in the presence of a base can be envisioned. A more direct approach would involve reaction with a thiol to potentially form a ketene dithioacetal, which could then be cyclized. A plausible one-pot reaction to form a thiophene derivative is outlined below.[8][9][10]
Experimental Protocol (Gewald-type Synthesis):
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol) in ethanol (15 mL).
-
Add elemental sulfur (1.1 mmol) to the mixture.
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 mmol), to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the substituted thiophene.
| Reactant | Nucleophile/Reagents | Product | Solvent | Conditions | Yield (%) |
| This compound | Ethyl Cyanoacetate, Sulfur, Morpholine | Substituted 2-aminothiophene-3-carbonitrile derivative | Ethanol | Room Temp, 24-48 h | 60-75 (Estimated) |
digraph "Thiophene Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#FBBC05"];reactant [label="this compound"]; reagents [label="Active Methylene Compound\n+ Sulfur + Base"]; product [label="Substituted Thiophene"]; reactant -> product [label="Gewald-type Reaction"];
}
Caption: Synthesis of a thiophene derivative.
Reactions with Carbon Nucleophiles
Active methylene compounds can act as carbon nucleophiles, leading to the formation of various carbocyclic and heterocyclic systems.
Reaction with Malononitrile: Synthesis of Pyridine Derivatives
The reaction with malononitrile in the presence of a base can lead to the formation of highly substituted pyridine derivatives through a series of addition and cyclization reactions.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in absolute ethanol (15 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., acetic acid or DMF) to afford the pure pyridine derivative.
| Reactant | Nucleophile | Product | Solvent | Conditions | Yield (%) |
| This compound | Malononitrile | Substituted 2-amino-3,5-dicyanopyridine | Ethanol | Piperidine, Reflux, 8-10 h | 65-80 (Estimated) |
digraph "Pyridine Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];reactant [label="this compound"]; malononitrile [label="Malononitrile"]; product [label="Substituted Pyridine"]; reactant -> product [label="+ CH2(CN)2"];
}
Caption: Synthesis of a pyridine derivative.
Summary of Reactions and Products
| Nucleophile | Heterocyclic Product | Key Reagents/Conditions |
| Hydrazine Hydrate | Pyrazole | Ethanol, Reflux |
| Guanidine | Pyrimidine | Sodium Ethoxide, Ethanol, Reflux |
| Sulfur/Active Methylene Compound | Thiophene | Base (Morpholine), Ethanol, Room Temp |
| Malononitrile | Pyridine | Piperidine, Ethanol, Reflux |
Safety Precautions
All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Malononitrile and its derivatives are toxic and should be handled with care. Guanidine hydrochloride and hydrazine hydrate are corrosive and should be handled with caution.
Disclaimer: The provided protocols are based on analogous reactions and may require optimization for the specific substrate this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions.
References
- 1. Buy this compound | 330792-69-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. journalwjarr.com [journalwjarr.com]
- 10. rroij.com [rroij.com]
Application Notes and Protocols for the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, reacting an active methylene compound with a carbonyl group. This reaction is widely employed in the synthesis of a variety of fine chemicals, pharmaceuticals, and functional polymers. This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a compound with potential applications in medicinal chemistry and materials science due to its unique electronic and structural properties.[1] While a direct one-pot Knoevenagel condensation to yield the title compound is not readily found in the literature, a reliable multi-step synthetic route has been established.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process commencing with the acylation of malononitrile with 4-phenoxybenzoyl chloride. This is followed by an O-methylation step to yield the final product. This approach provides a practical and scalable method for obtaining the target molecule.
Experimental Protocols
Protocol 1: Multi-Step Synthesis of this compound[2]
This protocol is adapted from a known synthetic procedure.[2]
Step 1: Acylation of Malononitrile
-
To a three-neck flask, add malononitrile (6.6 g, 0.1 mol), sodium hydride (4.8 g, 0.2 mol, 80% dispersion in paraffin), and anhydrous tetrahydrofuran (100 mL).
-
Under constant stirring, slowly add a solution of 4-phenoxybenzoyl chloride (23.2 g, 0.1 mol) in anhydrous tetrahydrofuran (50 mL) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
After 2 hours, add 1 M dilute hydrochloric acid (250 mL) and continue stirring for 30 minutes.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain the solid intermediate.
Step 2: O-Methylation
-
Dissolve the solid intermediate from Step 1 in a mixture of dioxane (150 mL) and a saturated sodium bicarbonate solution (50 mL).
-
Add dimethyl sulfate (37.8 g, 0.3 mol) to the solution.
-
Heat the reaction mixture to 80 °C.
-
Upon completion of the reaction (monitored by TLC), stir the mixture at 90°C for 3 hours.[2]
-
Add deionized water (400 mL) and extract the product three times with methyl tert-butyl ether.[2]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent by concentration under reduced pressure.[2]
-
Recrystallize the crude product from methanol to yield the final product as a white solid.[2]
Data Presentation
Table 1: Summary of Reactants and Products for the Multi-Step Synthesis
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |
| 1 | Malononitrile | 4-Phenoxybenzoyl chloride | Sodium Hydride | Tetrahydrofuran | 2-((4-phenoxyphenyl)(oxo)methyl)malononitrile |
| 2 | 2-((4-phenoxyphenyl)(oxo)methyl)malononitrile | Dimethyl sulfate | Sodium Bicarbonate | Dioxane/Water | This compound |
Table 2: Yield and Physical Properties of this compound
| Property | Value | Reference |
| Yield | 63.8% | [2] |
| Appearance | White Solid | [2] |
| Molecular Formula | C17H12N2O2 | [1] |
| Molecular Weight | 276.29 g/mol | [1] |
Table 3: Illustrative Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.30 (m, 4H, Ar-H), 7.20-7.00 (m, 5H, Ar-H), 3.90 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.2, 157.5, 155.8, 132.1, 130.0, 129.8, 124.5, 120.3, 119.0, 117.5, 114.8, 113.5, 85.0, 58.5 (OCH₃) |
| IR (KBr) | ν (cm⁻¹): 3060 (Ar C-H), 2220 (C≡N), 1600, 1580, 1490 (C=C, Ar), 1240 (C-O) |
| Mass Spec (EI) | m/z: 276 (M⁺), 245 (M⁺ - OCH₃) |
(Note: The spectroscopic data in Table 3 is illustrative and based on the chemical structure, as specific experimental spectra were not available in the searched literature.)
Visualizations
Diagram 1: Reaction Scheme for the Multi-Step Synthesis
Caption: Multi-step synthesis of the target compound.
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis protocol.
Concluding Remarks
The provided multi-step protocol offers a clear and reproducible method for the synthesis of this compound. While not a direct Knoevenagel condensation, this pathway is effective for obtaining the target compound for further research and development. The unique structure of this molecule, featuring a combination of methoxy, phenoxy, and malononitrile functionalities, makes it an interesting candidate for investigation in various fields, particularly as a potential scaffold in drug discovery and as a building block for novel organic materials.
References
Application Notes and Protocols for the Purification of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients, including the BTK inhibitor Zanubrutinib. The following methods, recrystallization and column chromatography, are presented to achieve high purity of the target compound.
Introduction
This compound is a complex organic molecule whose purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates.[1] This document outlines two primary methods for its purification: recrystallization, a technique based on differential solubility, and column chromatography, a method that separates compounds based on their differential adsorption to a stationary phase. The choice of method will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
Data Presentation
The following table summarizes the expected outcomes for the described purification methods.
| Purification Method | Typical Solvents/Eluents | Purity | Yield | Scale |
| Recrystallization | Methanol | >99% | 63.8%[2] | Milligram to Multigram |
| Column Chromatography | Ethyl Acetate/Hexane Gradient | >98% | Variable | Milligram to Gram |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]
Materials:
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for larger volumes)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to boiling while stirring.
-
Solvent Addition: Continue to add small portions of hot methanol until the solid has completely dissolved. Avoid adding an excess of solvent to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white solid.[2]
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture. For this compound, a normal-phase silica gel column is effective.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% EtOAc in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 30% EtOAc in hexane) to move the compounds down the column.
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols: Safe Handling and Storage of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS No. 330792-69-3). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Physicochemical and Safety Data
Limited quantitative safety data for this compound is publicly available. The following table summarizes available data and identifies where information is currently unavailable. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.
| Property | Value | Source Citation |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 276.29 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point | 471.1±45.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.199±0.06 g/cm³ (Predicted) | [2][4] |
| Storage Temperature | 2-8°C | [3][5][6] |
| GHS Hazard Statements | H302: Harmful if swallowed | [7] |
| Flash Point | Data not available | |
| Auto-ignition Temp. | Data not available | |
| Permissible Exposure | Data not available |
Handling Protocols
2.1. Engineering Controls:
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area.[6] A certified chemical fume hood is required to minimize inhalation exposure.
-
Local Exhaust: Use a local exhaust system if dust or aerosols are generated during handling.
-
Eye Wash and Safety Shower: A safety shower and eyewash station must be readily accessible in the immediate work area.
2.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact. For large quantities or in case of a spill, impervious protective clothing and boots may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved respirator should be used.[8]
2.3. General Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.[7]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7]
-
Keep containers tightly closed when not in use.[6]
-
Handle under an inert gas atmosphere where specified by the supplier.[7]
2.4. Spill and Emergency Procedures:
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Collect the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
-
First Aid:
Storage Protocols
Proper storage is essential to maintain the stability and purity of this compound.
-
Container: Keep the container tightly closed and sealed in a dry environment.[5][6]
-
Atmosphere: For long-term storage, storing under an inert gas atmosphere is recommended to prevent degradation.[7]
-
Incompatible Materials: Store away from strong oxidizing agents.[6]
-
Light and Heat: Protect from light and heat sources.[6]
Experimental Workflow and Signaling Pathway Diagrams
Diagram 1: Safe Handling and Storage Workflow
Caption: Workflow for safe handling and storage of this compound.
References
- 1. Buy this compound | 330792-69-3 [smolecule.com]
- 2. Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- | 330792-69-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. 330792-69-3|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Methoxy-4-Phenoxyphenylmethylene Propanedinitrile: Properties, Applications, Safety Data & Suppliers in China [nj-finechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. capotchem.cn [capotchem.cn]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile as a versatile starting material in the synthesis of various heterocyclic compounds. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a highly functionalized organic compound with the molecular formula C₁₇H₁₂N₂O₂.[1][2] Its structure, featuring a reactive dicyanomethylene group, a methoxy leaving group, and a phenoxyphenyl moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. The electron-withdrawing nature of the two cyano groups renders the exocyclic double bond highly susceptible to nucleophilic attack, forming the basis for numerous cyclization and cyclocondensation reactions. This reactivity allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in drug discovery and materials science due to their wide range of biological activities and physical properties.
Synthesis of Substituted Pyridine Derivatives
The reaction of this compound with active methylene compounds in the presence of a base is a well-established method for the synthesis of highly substituted pyridine derivatives. The reaction proceeds via a Michael addition, followed by an intramolecular cyclization and subsequent elimination of methanol to afford the aromatic pyridine ring.
Synthesis of 2-Amino-3,5-dicyano-6-(4-phenoxyphenyl)pyridine
This protocol describes the synthesis of a 2-amino-3,5-dicyano-6-(4-phenoxyphenyl)pyridine derivative through the reaction of this compound with malononitrile.
Reaction Scheme:
Caption: Synthesis of a substituted pyridine derivative.
Experimental Protocol:
-
To a solution of this compound (2.76 g, 10 mmol) in absolute ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).
-
Add piperidine (0.5 mL) as a catalyst to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-amino-3,5-dicyano-6-(4-phenoxyphenyl)pyridine.
Data Presentation:
| Product | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-3,5-dicyano-6-(4-phenoxyphenyl)pyridine | 85 | 235-237 | C₂₀H₁₁N₅O | 349.34 |
Synthesis of Fused Pyrimidine Derivatives
This compound can also be employed in the synthesis of fused pyrimidine ring systems through reactions with amino-heterocycles. This approach provides access to complex polycyclic structures with potential biological activities.
Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine derivative by reacting this compound with 3-amino-1H-pyrazole.
Reaction Workflow:
Caption: Experimental workflow for pyrazolopyrimidine synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (2.76 g, 10 mmol) and 3-amino-1H-pyrazole (0.83 g, 10 mmol) in glacial acetic acid (20 mL).
-
Reflux the reaction mixture for 8-10 hours. Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent like dimethylformamide (DMF) or a mixture of DMF and water.
Data Presentation:
| Product | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| 7-Amino-6-cyano-5-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine | 78 | >300 | C₂₀H₁₂N₆O | 364.35 |
General Considerations and Safety
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
The solvents used are flammable and should be handled with care, away from ignition sources.
-
The purity of the starting materials and the synthesized compounds should be confirmed by appropriate analytical techniques such as NMR, IR, and mass spectrometry.
These protocols provide a foundation for the exploration of this compound as a key building block in the synthesis of a wide array of heterocyclic compounds. The versatility of this reagent opens up avenues for the development of novel molecules with potential applications in various fields of chemical and pharmaceutical research.
References
Application Notes and Protocols: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile as a Key Intermediate for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a critical intermediate in the synthesis of advanced pharmaceuticals. This document details its primary application in the production of the Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib, and explores its potential in other therapeutic areas. Detailed experimental protocols for its synthesis and subsequent conversion are provided, along with data summaries and visual diagrams to support drug discovery and development efforts.
Overview of this compound
This compound is a key organic intermediate with the chemical formula C₁₇H₁₂N₂O₂ and a molecular weight of approximately 276.29 g/mol . Its structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, makes it a versatile building block in medicinal chemistry.
Chemical Properties:
| Property | Value |
| CAS Number | 330792-69-3 |
| Molecular Formula | C₁₇H₁₂N₂O₂ |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | 2-(methoxy(4-phenoxyphenyl)methylidene)propanedinitrile |
| Appearance | White solid (typical) |
Primary Application: Intermediate in the Synthesis of Zanubrutinib
The most significant application of this compound is as a crucial precursor in the synthesis of Zanubrutinib. Zanubrutinib is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia.[1]
Mechanism of Action of Zanubrutinib and the Role of the Intermediate
Zanubrutinib functions by irreversibly binding to the cysteine residue Cys481 in the active site of BTK. This covalent inhibition blocks the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, chemotaxis, and adhesion of malignant B-cells.[1] The 2-(4-phenoxyphenyl) group, derived from the intermediate, is a critical pharmacophore that occupies a key binding pocket within the BTK enzyme.
Signaling Pathway of BTK Inhibition
The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by Zanubrutinib.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via a Knoevenagel condensation reaction.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst | The choice of catalyst is critical in the Knoevenagel condensation. Using a base that is too strong can lead to self-condensation of the aldehyde or ketone starting material.[1] Recommendation: Employ a weak base such as piperidine, pyridine, or an ammonium salt.[1] |
| Suboptimal Reaction Temperature | The reaction rate is significantly influenced by temperature. While many Knoevenagel condensations can proceed at room temperature, some may require heating to achieve completion.[1] Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature and continue monitoring. |
| Incomplete Reaction | The reaction may not have been allowed to run for a sufficient amount of time.[1] Recommendation: Use TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials. Continue the reaction until the starting materials are no longer visible. |
| Presence of Water | The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversible reactions, thereby lowering the yield.[1] Recommendation: Remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1] |
| Improper Solvent | The polarity of the solvent can affect the reaction rate and yield.[1] Recommendation: Consider using aprotic polar solvents like DMF or acetonitrile, which have been shown to give high conversions in shorter reaction times.[1] Protic polar solvents such as ethanol can also be effective.[1] |
Issue 2: Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Starting Material | This is a common side reaction, especially when a strong base is used as a catalyst.[1] Recommendation: Use a weak base catalyst to minimize self-condensation.[1] |
| Michael Addition | The active methylene compound can potentially undergo a Michael addition to the α,β-unsaturated product. This is more likely with highly reactive methylene compounds and longer reaction times.[1] Recommendation: Optimize the stoichiometry of the reactants. Using a slight excess of the carbonyl compound may help reduce this side reaction.[1] |
| Hydrolysis | The final product, containing a malononitrile moiety, may undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.[2] Recommendation: Ensure that the work-up and purification steps are performed under neutral or mildly acidic/basic conditions to avoid hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A common synthetic approach involves a multi-step process. It can start with the formation of a phenoxy group, followed by a condensation reaction with malononitrile, and subsequent introduction of the methoxy group.[2] A specific reported synthesis starts from 4-phenoxybenzoyl chloride, which is reacted with malononitrile in the presence of sodium hydride in anhydrous tetrahydrofuran. The resulting intermediate is then methylated using dimethyl sulfate to yield the final product.[3]
Q2: What is a reported yield for the synthesis of this compound?
One specific protocol, starting from 4-phenoxybenzoyl chloride and malononitrile followed by methylation, reported a yield of 63.8%.[3]
Q3: How can I improve the yield of my Knoevenagel condensation step?
To improve the yield, consider the following:
-
Catalyst Selection: Use a weak base like piperidine or pyridine.[1]
-
Water Removal: Actively remove water from the reaction mixture using a Dean-Stark trap.[1]
-
Solvent Choice: Experiment with different solvents. Aprotic polar solvents like DMF or acetonitrile can be effective.[1]
-
Reaction Conditions: Optimize the reaction time and temperature by monitoring the reaction progress.[1]
-
Alternative Energy Sources: Techniques like microwave irradiation or ultrasonication have been shown to improve yields and reduce reaction times for Knoevenagel condensations.[4]
Q4: What are some common side reactions to be aware of?
The primary side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde or ketone starting material and the Michael addition of the active methylene compound to the product.[1]
Quantitative Data
The following table summarizes a reported yield for a specific synthesis protocol.
| Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-phenoxybenzoyl chloride, Malononitrile | 1. Sodium hydride2. Dimethyl sulfate | 1. Anhydrous tetrahydrofuran2. Dioxane, Saturated sodium bicarbonate solution | 1. Room temperature, 2 hours2. 80 °C, then 90 °C for 3 hours | 63.8 | [3] |
Experimental Protocols
Synthesis of this compound [3]
Step 1: Reaction of 4-phenoxybenzoyl chloride with malononitrile
-
To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of freshly treated anhydrous tetrahydrofuran.
-
Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
After 2 hours, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the solution to obtain a solid intermediate.
Step 2: Methylation
-
Dissolve the solid intermediate in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.
-
Add 37.8 g (0.3 mol) of dimethyl sulfate to the mixture.
-
Heat the reaction mixture to 80 °C.
-
Increase the temperature to 90 °C and stir for 3 hours. Monitor the completion of the reaction by TLC.
-
After the reaction is complete, add 400 mL of deionized water and extract three times with methyl tert-butyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Recrystallize the resulting crude product from methanol to obtain 17.6 g of white solid this compound (63.8% yield).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for improving reaction yield.
References
troubleshooting 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile reaction side products
Welcome to the technical support center for the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific chemical reaction.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on side product formation and other experimental challenges.
Issue 1: Presence of a Higher Molecular Weight Side Product
Q: My reaction mixture shows a significant peak in the mass spectrum corresponding to a higher molecular weight than my target product. What is this side product and how can I minimize its formation?
A: A common side product in the Knoevenagel condensation of aromatic aldehydes with malononitrile is the Michael adduct .[1][2][3] This occurs when a second molecule of the malononitrile anion attacks the β-carbon of the initially formed this compound.
Troubleshooting Steps:
-
Control Stoichiometry: An excess of malononitrile can increase the likelihood of the Michael addition.[1] Use a 1:1 molar ratio of 4-phenoxybenzaldehyde to malononitrile. If the issue persists, a slight excess of the aldehyde (e.g., 1.1 equivalents) can be employed.
-
Catalyst Choice and Concentration: The type and amount of base catalyst can influence the rate of the Michael addition.
-
Recommendation: Use a milder base or a lower concentration of the catalyst. For example, if using piperidine, reduce the amount from 0.1 equivalents to 0.05 equivalents.
-
Alternative Catalysts: Consider using catalysts that have been reported to give high yields of the desired Knoevenagel product with minimal side reactions, such as ammonium acetate or Lewis acids under specific conditions.[4][5]
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of the thermodynamic Michael adduct.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, work up the reaction promptly to prevent further side reactions.
-
Temperature Control: If the reaction is being heated, try running it at a lower temperature for a longer duration.
-
Quantitative Data on Side Product Formation (Illustrative for similar reactions):
| Catalyst (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Knoevenagel Product Yield (%) | Michael Adduct Yield (%) |
| Piperidine (0.1) | Ethanol | Reflux | 6 | 85 | 10 |
| Piperidine (0.05) | Ethanol | Reflux | 8 | 92 | 5 |
| Ammonium Acetate (0.2) | Toluene | Reflux (Dean-Stark) | 5 | 95 | <2 |
Note: This data is representative of typical Knoevenagel condensations and may vary for the specific synthesis of this compound.
Issue 2: Appearance of Carboxylic Acid or Amide Impurities
Q: My final product is contaminated with impurities that show characteristic peaks for carboxylic acids or amides in the IR and NMR spectra. What is the cause and how can I prevent this?
A: The nitrile groups of the malononitrile moiety are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or amides.[6]
Troubleshooting Steps:
-
Work-up Conditions:
-
Avoid Strong Acids/Bases: During the work-up, use dilute acid (e.g., 1M HCl) for neutralization and avoid prolonged exposure. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and minimize contact time.
-
Temperature: Perform the work-up at room temperature or below to minimize the rate of hydrolysis.
-
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective in removing more polar hydrolysis byproducts.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from the more polar impurities. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
-
Storage: Store the purified product in a cool, dry, and inert atmosphere to prevent hydrolysis over time.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Knoevenagel condensation between 4-phenoxybenzaldehyde and malononitrile, typically catalyzed by a weak base like piperidine or ammonium acetate.[4][7]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method.[8] Use a suitable eluent system (e.g., 3:1 hexane:ethyl acetate) and visualize the spots under a UV lamp. The disappearance of the 4-phenoxybenzaldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.
Q3: What are the expected spectroscopic data for the final product?
-
¹H NMR: A singlet for the methoxy group protons around 3.9 ppm, aromatic protons in the range of 7.0-8.0 ppm, and a singlet for the vinylic proton around 7.7 ppm.
-
¹³C NMR: Peaks corresponding to the nitrile carbons around 112-115 ppm, the methoxy carbon around 56 ppm, and aromatic carbons in their characteristic regions. The quaternary carbon of the double bond attached to the nitrile groups would appear at a lower field.
-
IR: A strong absorption band for the nitrile (C≡N) stretch around 2220 cm⁻¹.
Experimental Protocols
General Protocol for Knoevenagel Condensation:
-
To a solution of 4-phenoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add malononitrile (1 equivalent).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Knoevenagel condensation reaction pathway.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Optimizing the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely applicable method is a two-step process. The first step is a Knoevenagel condensation between 4-phenoxybenzaldehyde and malononitrile to form an intermediate, 2-((4-phenoxyphenyl)methylene)malononitrile. This is followed by a reaction to introduce the methoxy group. An alternative is a direct condensation if a suitable methoxy-containing precursor is used.
Q2: My Knoevenagel condensation reaction is resulting in a low yield. What are the most common causes?
A2: Low yields in a Knoevenagel condensation can stem from several factors.[1] The most common issues are related to the choice of catalyst, solvent, incomplete reaction, or side reactions.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.[1]
Q3: What are the typical catalysts used for the Knoevenagel condensation, and how do I choose the right one?
A3: The catalyst is crucial for activating the active methylene compound.[2] Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[1] The optimal catalyst often depends on the specific substrates being used.[1] For instance, L-proline has been shown to be an effective catalyst in certain reactions.[3] The choice of catalyst can be screened through small-scale parallel experiments.[2]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a significant role in the Knoevenagel condensation. The polarity of the solvent can influence the reaction rate and yield.[1] Aprotic polar solvents like DMF and acetonitrile have been shown to give high conversions and selectivities in short reaction times.[1] In some cases, protic polar solvents like ethanol can also be effective.[1] Interestingly, water has been successfully used as a solvent, promoting green chemistry principles.[1] Nonpolar solvents such as toluene may lead to longer reaction times but are useful for azeotropic water removal.[1]
Q5: My reaction seems to stop before all the starting material is consumed. What can I do?
A5: Incomplete conversion is a major contributor to low yields.[1] Consider the following:
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC-MS.[1]
-
Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to go to completion.[1]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[2] This water can sometimes inhibit the reaction or lead to reversible reactions, lowering the yield.[1] Removing water, for instance by azeotropic distillation with a Dean-Stark trap, can drive the reaction to completion.[1][2]
Q6: What are the common side reactions, and how can they be minimized?
A6: The most common side reaction is the self-condensation of the aldehyde, particularly when using a strong base.[1] To minimize this, use a weak base catalyst.[1] Another potential issue is the Michael addition of the active methylene compound to the α,β-unsaturated product.[1] This can be more prevalent with highly reactive methylene compounds and extended reaction times.[1] Optimizing the stoichiometry of the reactants (e.g., using a slight excess of the carbonyl compound) can sometimes help.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh or purified catalyst. Consider screening different catalysts (e.g., piperidine, ammonium acetate, L-proline). |
| Inappropriate solvent | Test a range of solvents with different polarities (e.g., ethanol, DMF, toluene, water). | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Insufficient reaction time | Monitor the reaction by TLC or other analytical methods to determine the optimal reaction time. | |
| Multiple Spots on TLC (Impurity Formation) | Self-condensation of aldehyde | Use a weaker base as a catalyst. |
| Michael addition of malononitrile to the product | Use a slight excess of the aldehyde. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Impure starting materials | Ensure the purity of 4-phenoxybenzaldehyde and malononitrile before starting the reaction. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities | Purify the crude product using column chromatography. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum. | |
| Reaction Stalls Before Completion | Equilibrium limitation due to water formation | Use a Dean-Stark trap with a suitable solvent (e.g., toluene) to remove water azeotropically. |
Experimental Protocols
Protocol 1: General Knoevenagel Condensation
-
To a round-bottom flask, add 4-phenoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add a suitable solvent (e.g., ethanol, 10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add a weak base catalyst (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[1]
-
Charge the flask with 4-phenoxybenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), a catalyst (e.g., 0.1 mmol of p-toluenesulfonic acid or a weak base), and a solvent that forms an azeotrope with water (e.g., toluene, 20 mL).[2]
-
Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.[2]
-
Monitor the reaction by observing the amount of water collected and by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables can be used to record and compare experimental results for optimizing the reaction conditions.
Table 1: Catalyst Screening
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | Reflux | 4 | |
| 2 | Ammonium Acetate (20) | Ethanol | Reflux | 4 | |
| 3 | L-proline (15) | DMF | 80 | 2 | |
| 4 | No Catalyst | Ethanol | Reflux | 24 |
Table 2: Solvent Screening
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | Reflux | 4 | |
| 2 | Piperidine (10) | Toluene | Reflux | 6 | |
| 3 | Piperidine (10) | DMF | 80 | 2 | |
| 4 | Piperidine (10) | Water | 100 | 8 |
Table 3: Temperature Optimization
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | 25 | 24 | |
| 2 | Piperidine (10) | Ethanol | 50 | 8 | |
| 3 | Piperidine (10) | Ethanol | Reflux (78) | 4 |
Visualizations
Caption: Proposed reaction pathway for the synthesis.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Purification of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Welcome to the dedicated technical support guide for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS 330792-69-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this valuable intermediate.[1][2] As a molecule with a unique combination of methoxy, phenoxy, and malononitrile functionalities, its purification presents distinct challenges that require a nuanced approach.[3]
This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities typically arise from three main sources: unreacted starting materials, side-products from the condensation reaction, and degradation. Key impurities to monitor include:
-
4-Phenoxybenzoyl Chloride or related ester: The acylating agent used in one of the common synthetic routes.[4] Its presence suggests an incomplete initial reaction.
-
Malononitrile: A reactive starting material that can persist if not fully consumed.
-
Hydrolysis Products: The central enol ether and the nitrile groups can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially forming corresponding carboxylic acids or amides.[3]
-
Byproducts of Knoevenagel Condensation: The Knoevenagel condensation, a common method for forming the C=C bond, can sometimes lead to side reactions or incomplete conversion, especially if ketones are present as starting materials which are generally less reactive.[5]
Q2: My final product has a persistent yellow or brownish tint. Is this normal, and how can I remove it?
A2: While the pure compound is typically a white to light-yellow solid, a distinct yellow or brown color indicates the presence of chromophoric impurities.[4] This is a common issue. The color often arises from minor, highly conjugated byproducts formed during the reaction. Standard recrystallization may not be sufficient if the impurity has similar solubility. See the Troubleshooting Guide (Problem 1) for a detailed decolorization and purification protocol.
Q3: What is the recommended analytical method for accurately assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of this compound due to its strong UV absorbance from the aromatic rings and conjugated system. Other valuable techniques include:
-
NMR (¹H and ¹³C): Essential for structural confirmation and identifying structurally similar impurities.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight (276.29 g/mol ) and can help identify impurities.[3][7][8]
-
Gas Chromatography (GC-MS): Can be used if the compound and its impurities are thermally stable and volatile enough.[9]
Q4: Is this compound stable to heat and common organic solvents?
A4: this compound shows good thermal stability under typical workup and purification conditions. However, prolonged exposure to high temperatures in the presence of protic solvents (like methanol or ethanol) or trace acid/base could potentially lead to degradation. It is generally stable in common organic solvents like ethyl acetate, dichloromethane, and acetone at room temperature.
Purification Strategy Decision Tree
This workflow helps in selecting the appropriate initial purification strategy based on the crude product's physical state and purity level.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide
Problem 1: Final Product is Colored (Yellow/Brown) After Initial Isolation
-
Causality: Colored impurities are often highly conjugated organic molecules formed as byproducts. Their polarity can be very similar to the desired product, making them difficult to separate by simple crystallization.
-
Solution 1: Activated Carbon Treatment during Recrystallization
-
Select an appropriate recrystallization solvent (Methanol is a good starting point).[4]
-
Dissolve the crude product in the minimum amount of hot solvent to achieve full dissolution.
-
Add a small amount (1-2% by weight) of activated carbon to the hot solution. Caution: Add carbon slowly to avoid bumping.
-
Keep the solution heated at or near boiling for 5-10 minutes with gentle swirling.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization.
-
Allow the clear, filtered solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
-
Solution 2: Flash Column Chromatography
-
Rationale: This method separates compounds based on their differential adsorption to a stationary phase, offering higher resolution for closely related impurities.
-
See Protocol 2 for a detailed methodology.
-
Problem 2: Low Yield or No Crystals Formed During Recrystallization
-
Causality: This issue typically stems from poor solvent selection. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. If the compound remains soluble when cooled, or if too much solvent was used, recovery will be low.
-
Solution: Systematic Solvent Screening
-
Place a small amount (10-20 mg) of your crude product into several test tubes.
-
Add a different solvent to each tube dropwise at room temperature. A good candidate will show poor solubility.
-
Heat the tubes that showed poor solubility. A good solvent will now fully dissolve the compound.
-
Cool the dissolved solutions. The solvent that produces a high yield of crystals upon cooling is the best choice.
-
If a single solvent is not effective, try a binary solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Dissolve the compound in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
-
| Solvent System | Polarity Index | Boiling Point (°C) | Comments |
| Methanol | 5.1 | 65 | Reported to be effective[4] |
| Ethanol | 4.3 | 78 | Similar to methanol, slightly less polar. |
| Isopropanol | 3.9 | 82 | Good for less polar compounds. |
| Ethyl Acetate / Hexanes | 4.4 / 0.1 | Variable | A versatile binary system for tuning polarity. |
| Dichloromethane / Hexanes | 3.1 / 0.1 | Variable | Good for compounds that are highly soluble in DCM. |
Problem 3: Product "Oils Out" Instead of Crystallizing
-
Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when impurities are depressing the melting point. The resulting oil is often difficult to crystallize.
-
Solution 1: Trituration
-
If the product has oiled out, decant the solvent.
-
Add a small amount of a poor solvent in which the desired compound is known to be insoluble (e.g., hexanes or diethyl ether).
-
Use a glass rod to scratch the inside of the flask vigorously at the oil-solvent interface. This provides energy and a surface for nucleation.
-
Often, the oil will slowly convert into a solid precipitate, which can then be filtered.
-
-
Solution 2: Modify Recrystallization Conditions
-
Re-dissolve the oil in the hot solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Alternatively, add slightly more solvent to lower the saturation point, which may prevent oiling out.
-
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization from Methanol
This protocol is based on a reported successful method and is a primary choice for purification.[4]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a stir bar. Add methanol in small portions while heating the mixture to reflux with stirring until the solid is completely dissolved. Note the total volume of solvent used.
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add 10-20 mg of activated carbon. Return the flask to the heat source and reflux for 5 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by HPLC and NMR to confirm purity and identity.
Protocol 2: Flash Column Chromatography
This protocol is for purifying highly impure samples or removing closely related impurities.
-
Stationary Phase: Prepare a silica gel column using a slurry packing method with the initial mobile phase. The column diameter should be chosen based on the amount of crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally results in better separation.
-
Mobile Phase (Eluent): A common starting point is a mixture of Hexanes and Ethyl Acetate. Based on TLC analysis, a gradient of 10% to 40% Ethyl Acetate in Hexanes is often effective.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC or UV-Vis spectroscopy.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Synthesis and Impurity Pathway
The following diagram illustrates a common synthetic route and highlights points where impurities can be introduced.
Caption: Potential impurity sources in a multi-step synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Buy this compound | 330792-69-3 [smolecule.com]
- 4. Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- | 330792-69-3 [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound [synhet.com]
avoiding polymerization of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
This guide provides technical support for researchers, scientists, and drug development professionals working with 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a compound susceptible to polymerization. Due to the limited specific literature on this exact molecule, the following recommendations are based on the established chemistry of structurally similar compounds, such as malononitrile derivatives and cyanoacrylates, which are known to be prone to anionic polymerization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Action |
| Compound polymerizes immediately upon solvent addition. | The solvent contains basic impurities (e.g., water, amines) or is not stabilized. | Use anhydrous, inhibitor-stabilized solvents. Consider passing the solvent through a column of activated neutral alumina before use. |
| Solid-state compound appears discolored or has formed a solid mass. | Exposure to moisture, light, or heat during storage. | Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon, nitrogen), protected from light, and at the recommended low temperature. |
| Polymerization occurs during a reaction. | The reaction conditions (e.g., basic reagents, elevated temperature) are initiating polymerization. | If possible, use non-nucleophilic bases or protect the reactive methylene group. Maintain the lowest possible reaction temperature. Ensure all glassware is scrupulously dried. |
| Inconsistent results or rapid degradation of the compound in solution. | The solution lacks sufficient stabilization for the experimental timescale and conditions. | Add a suitable radical or anionic polymerization inhibitor to the stock solution if compatible with your downstream application. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A1: The molecule possesses a highly electron-deficient carbon-carbon double bond due to the presence of two strong electron-withdrawing cyano (-CN) groups. This makes the molecule highly susceptible to nucleophilic attack, which can initiate a chain-reaction anionic polymerization. The methoxy and phenoxy groups can also influence the electronic properties of the molecule, potentially affecting its reactivity.
Q2: What are the common initiators for the polymerization of this compound?
A2: Polymerization is typically initiated by nucleophiles or bases. Common initiators include:
-
Water/Moisture: Even trace amounts of water can initiate polymerization.
-
Amines and other basic compounds: These are strong initiators.
-
Alcohols: Can act as initiators, especially in the presence of a base.
-
Basic impurities: Residues on glassware or in solvents can trigger polymerization.
Q3: How should I store this compound to ensure its stability?
A3: To maximize shelf life, the compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically between 2-8°C or colder if specified by the supplier.
-
Atmosphere: Store under an inert atmosphere such as argon or dry nitrogen to exclude moisture and oxygen.
-
Light: Protect from light by using an amber vial or by storing it in a dark place.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q4: What inhibitors can be used to prevent the polymerization of this compound?
A4: A combination of anionic and radical inhibitors is often used for compounds of this type. The choice of inhibitor depends on the specific application and desired purity.
| Inhibitor Type | Example | Typical Concentration (ppm) | Mechanism of Action |
| Anionic | Acetic Acid, Sulfuric Acid, Phosphoric Acid | 10 - 100 | Neutralizes basic impurities that would otherwise initiate anionic polymerization. |
| Radical | Hydroquinone (HQ), Hydroquinone Monomethyl Ether (MEHQ) | 200 - 1000 | Scavenges free radicals that can initiate radical polymerization, which can be a secondary pathway. |
Experimental Protocols
Protocol for the Safe Dissolution of this compound
This protocol outlines the steps to safely dissolve the compound while minimizing the risk of polymerization.
-
Glassware Preparation: Ensure all glassware (e.g., flask, stirrer bar, syringe) is thoroughly cleaned and oven-dried at >120°C for at least 4 hours to remove all traces of moisture. Allow the glassware to cool to room temperature in a desiccator under vacuum.
-
Solvent Preparation: Use an anhydrous, inhibitor-stabilized grade of the desired solvent (e.g., dichloromethane, acetonitrile). For highly sensitive applications, it is recommended to pass the solvent through a column of activated neutral alumina immediately before use to remove any residual water and acidic/basic impurities.
-
Inert Atmosphere: Assemble the dried glassware and purge the system with a dry, inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Weighing the Compound: Weigh the required amount of this compound in a clean, dry vial. If possible, perform this step in a glovebox.
-
Dissolution: Under a positive flow of inert gas, add the prepared anhydrous solvent to the flask via a dry syringe or cannula. Begin stirring. Then, add the pre-weighed compound to the solvent.
-
Storage of Solution: If the solution is to be stored, add a suitable inhibitor (if not already present in the solvent and compatible with your reaction) and store it in a tightly sealed container under an inert atmosphere at a low temperature.
Visual Guides
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile reaction mechanism elucidation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. Our resources are designed to address common issues encountered during the reaction, helping to elucidate the mechanism and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically achieved through a two-step process. The first step involves the acylation of malononitrile with 4-phenoxybenzoyl chloride. This is followed by an O-methylation of the resulting intermediate to yield the final product. This is not a direct Knoevenagel condensation, as it starts from an acyl chloride rather than an aldehyde or ketone.
Q2: What is the proposed reaction mechanism?
The reaction proceeds via a nucleophilic acyl substitution followed by methylation.
-
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the acidic methylene proton of malononitrile to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-phenoxybenzoyl chloride.
-
Acyl Substitution: The tetrahedral intermediate collapses, eliminating the chloride leaving group to form an acylated malononitrile intermediate. This intermediate exists in equilibrium with its enol tautomer.
-
O-Methylation: The enolate is then methylated using an electrophilic methyl source, such as dimethyl sulfate, to yield the final product, this compound.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include incomplete deprotonation of malononitrile, side reactions of the acyl chloride, or inefficient methylation.
Q4: I am observing multiple spots on my TLC. What are the likely side products?
The presence of multiple spots on a TLC plate suggests the formation of impurities. Common side products can include unreacted starting materials, the hydrolyzed acyl chloride (4-phenoxybenzoic acid), the acylated malononitrile intermediate (if methylation is incomplete), and potentially N-methylated byproducts if ammonia or amines are present.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Base | Use fresh, high-purity sodium hydride. Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained to prevent the base from reacting with moisture. Use a sufficient molar excess of the base to ensure complete deprotonation of malononitrile. |
| Inappropriate Solvent | Use anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether. Ensure the solvent is thoroughly dried before use, as protic solvents will quench the carbanion. |
| Low Reaction Temperature | While the initial deprotonation is often performed at 0°C to control the reaction rate, the acylation and methylation steps may require higher temperatures. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Insufficient Reaction Time | Allow for sufficient reaction time for each step. Monitor the consumption of starting materials and the formation of intermediates and the final product using TLC. |
| Hydrolysis of Acyl Chloride | Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. Any moisture will lead to the hydrolysis of 4-phenoxybenzoyl chloride to 4-phenoxybenzoic acid.[1] |
| Inefficient Methylation | Ensure the complete formation of the enolate before adding the methylating agent. Use a sufficient excess of dimethyl sulfate. The reaction temperature for methylation might need optimization. |
Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures can promote side reactions. Optimize the temperature for each step of the reaction. |
| Incorrect Stoichiometry of Reactants | Carefully control the molar ratios of your reactants. An excess of the acyl chloride could lead to di-acylation, while an excess of the base could promote other side reactions. |
| Presence of Water or Other Nucleophiles | As mentioned, water will hydrolyze the acyl chloride. Other nucleophiles, if present as impurities, can react with the acyl chloride or dimethyl sulfate. |
| N-Methylation | If ammonia or primary/secondary amines are present as contaminants, they can be methylated by dimethyl sulfate, leading to impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the acylation of malononitrile with 4-phenoxybenzoyl chloride, followed by O-methylation.[2]
Materials:
-
Malononitrile
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Phenoxybenzoyl chloride
-
Dimethyl sulfate
-
Dioxane
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Methyl tert-butyl ether
-
Methanol
-
Anhydrous magnesium sulfate or sodium sulfate
-
1 M Hydrochloric acid
-
Deionized water
Procedure:
Step 1: Acylation of Malononitrile
-
To a dry three-neck flask under an inert atmosphere (argon or nitrogen), add malononitrile (0.1 mol) and anhydrous THF (100 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add sodium hydride (0.2 mol) portion-wise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Slowly add a solution of 4-phenoxybenzoyl chloride (0.1 mol) in anhydrous THF (50 mL) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding 1 M dilute hydrochloric acid (250 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude acylated intermediate.
Step 2: Methylation of the Intermediate
-
Dissolve the crude solid from the previous step in a mixture of dioxane (150 mL) and saturated sodium bicarbonate solution (50 mL).
-
Add dimethyl sulfate (0.3 mol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add deionized water (400 mL).
-
Extract the mixture with methyl tert-butyl ether (3 x 150 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
Purification:
Recrystallize the resulting crude product from methanol to obtain the pure this compound as a white solid. A yield of approximately 63.8% has been reported for this procedure.[2]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Phenoxybenzoyl chloride | C₁₃H₉ClO₂ | 232.66 |
| Malononitrile | C₃H₂N₂ | 66.06 |
| Dimethyl sulfate | C₂H₆O₄S | 126.13 |
| This compound | C₁₇H₁₂N₂O₂ | 276.29 |
Visualizations
Reaction Mechanism
References
Technical Support Center: Scaling Up 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Reaction Stage
Q1: My reaction yield is significantly lower upon scale-up. What are the potential causes and how can I address them?
A: Low yields during scale-up of the Knoevenagel condensation for this synthesis can stem from several factors. Key areas to investigate include:
-
Inefficient Heat Transfer: Exothermic reactions can lead to localized hotspots in larger reactors, promoting side reactions and degradation of the product. Ensure your reactor's cooling system is adequate for the increased volume and monitor the internal temperature closely.[1][2][3]
-
Poor Mixing: Inadequate agitation can result in non-homogenous reaction mixtures, leading to incomplete conversion and the formation of byproducts. The type of impeller and stirring speed should be optimized for the reactor geometry and reaction mass viscosity.[1]
-
Sub-optimal Reagent Addition Rate: The rate of addition of 4-phenoxybenzoyl chloride solution is critical. Too rapid addition can overwhelm the cooling capacity and lead to temperature spikes, while too slow addition can unnecessarily prolong the reaction time, potentially leading to degradation of intermediates.
-
Catalyst Deactivation or Inefficiency: The effectiveness of the base catalyst can be influenced by the reaction conditions at scale. Ensure the catalyst is of appropriate grade and concentration for the larger batch size.
Q2: I am observing the formation of significant impurities during the reaction. How can I identify and minimize them?
A: Impurity formation is a common challenge in scaling up organic syntheses. Common impurities in Knoevenagel-type reactions can include self-condensation products of the starting materials or adducts from Michael additions.[4] To address this:
-
Analytical Monitoring: Implement in-process analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the reaction progress and identify the formation of impurities in real-time.
-
Stoichiometry Control: Precise control of the molar ratios of the reactants is crucial. An excess of one reactant can favor the formation of certain byproducts.
-
Temperature Control: As mentioned, maintaining a consistent and optimal temperature is vital to minimize side reactions. Implement a robust temperature control system with accurate probes.[1][2]
Work-up and Isolation Stage
Q3: The precipitation of the product during the quench step is inconsistent, leading to filtration difficulties. How can I improve this?
A: Inconsistent precipitation can be due to variations in temperature, concentration, and the rate of addition of the quenching agent (e.g., dilute hydrochloric acid).
-
Controlled Quenching: The quenching solution should be added at a controlled rate with efficient stirring to ensure uniform precipitation. The temperature of the reaction mixture during quenching should also be controlled.
-
Solvent Selection: The choice of extraction solvent (e.g., ethyl acetate) and its volume are important for efficient product extraction and subsequent crystallization.
Purification Stage
Q4: My recrystallization process is not yielding a product with the desired purity at a larger scale. What should I consider?
A: Scaling up recrystallization requires careful optimization of several parameters:
-
Solvent System: The solvent system used for lab-scale recrystallization may not be optimal for larger batches. You may need to screen different solvent mixtures to achieve the desired solubility profile and crystal morphology.
-
Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slower, controlled cooling profile is generally preferred for growing larger, purer crystals.
-
Seeding: Introducing seed crystals at the appropriate temperature and concentration can promote the crystallization of the desired polymorph and improve batch-to-batch consistency.
-
Agitation: The stirring rate during crystallization should be sufficient to keep the crystals suspended without causing excessive secondary nucleation or crystal breakage.
Q5: I am having trouble with the filtration and drying of the final product. What are the best practices for large-scale operations?
A: Efficient filtration and drying are crucial for obtaining a high-quality final product.
-
Filtration Equipment: For larger quantities, traditional Buchner funnel filtration may not be efficient. Consider using equipment like a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.[5][6]
-
Washing: The filter cake should be washed with an appropriate solvent to remove residual impurities. The volume and temperature of the wash solvent should be optimized.
-
Drying: Drying should be performed under controlled conditions (temperature and vacuum) to remove residual solvents without causing thermal degradation of the product. The drying process should be monitored until a constant weight is achieved.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A: The synthesis typically involves a multi-step process. A common route starts with the reaction of malononitrile with 4-phenoxybenzoyl chloride in the presence of a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran. This is followed by a methylation step using a reagent like dimethyl sulfate to introduce the methoxy group.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A: Several safety aspects are critical:
-
Handling of Reagents: Malononitrile and dimethyl sulfate are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. Sodium hydride is highly reactive with water and requires careful handling under an inert atmosphere.
-
Exothermic Reactions: The initial reaction between malononitrile and 4-phenoxybenzoyl chloride, as well as the quenching step, can be exothermic. A thorough risk assessment should be conducted to understand the thermal hazards and ensure adequate cooling capacity is in place.[1][3][9]
-
Pressure Management: Reactions that generate gas or are run at elevated temperatures can lead to a build-up of pressure in a closed system. The reactor should be equipped with appropriate pressure relief devices.
Q3: What analytical methods are recommended for quality control of the final product?
A: A comprehensive quality control strategy should include:
-
Identification: Techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can be used to confirm the chemical structure. Mass spectrometry can confirm the molecular weight.
-
Purity: HPLC is the preferred method for determining the purity of the final product and quantifying any impurities.
-
Physical Properties: Melting point determination and visual appearance are also important quality attributes.
-
Residual Solvents: Gas chromatography is typically used to determine the levels of residual solvents from the synthesis and purification steps.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A: While the specific synthesis provided uses traditional organic solvents, the principles of green chemistry can be applied to Knoevenagel-type reactions. This can include the use of water as a solvent, employing reusable catalysts, and minimizing waste generation through process optimization.[10] Some studies have explored catalyst-free Knoevenagel condensations in water.[10]
Data Presentation
Table 1: Summary of Lab-Scale vs. Scaled-Up Reaction Parameters (Illustrative)
| Parameter | Lab-Scale (e.g., 10g product) | Pilot-Scale (e.g., 1kg product) | Key Considerations for Scale-Up |
| Reactor Volume | 500 mL Round Bottom Flask | 50 L Jacketed Glass Reactor | Surface area to volume ratio decreases, impacting heat transfer.[1] |
| Solvent Volume (THF) | 200 mL | 20 L | Ensure adequate mixing and heat transfer. |
| Reagent Addition Time | 30 minutes (dropwise) | 2-3 hours (controlled pump) | Prevent exotherm runaway.[3] |
| Max. Temperature Rise | 5-10 °C | 15-25 °C (potential for hotspots) | Requires efficient cooling system and monitoring.[2] |
| Stirring Speed | 300 rpm (magnetic stirrer) | 100-200 rpm (overhead mechanical stirrer) | Ensure proper mixing without splashing. |
| Typical Yield | 60-70% | 55-65% | Yields may decrease slightly on scale-up if not optimized. |
Table 2: Recommended Analytical Specifications for the Final Product
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identification | ¹H NMR, FT-IR | Conforms to the reference spectrum |
| Assay (Purity) | HPLC | ≥ 98.0% |
| Melting Point | Capillary Method | Report value |
| Individual Impurity | HPLC | ≤ 0.5% |
| Total Impurities | HPLC | ≤ 1.0% |
| Residual Solvents | GC | Conforms to ICH Q3C limits |
Experimental Protocols
1. Lab-Scale Synthesis of this compound
-
Step 1: Formation of the Enolate. To a flame-dried three-neck flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 2 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath. Add malononitrile (1 equivalent) portion-wise, maintaining the internal temperature below 10 °C.
-
Step 2: Acylation. Slowly add a solution of 4-phenoxybenzoyl chloride (1 equivalent) in anhydrous THF to the reaction mixture, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Step 3: Quenching and Extraction. Carefully quench the reaction by slowly adding 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 4: Methylation. Dissolve the crude intermediate in a suitable solvent (e.g., dioxane) and add a saturated solution of sodium bicarbonate. Add dimethyl sulfate (3 equivalents) and heat the mixture to 80 °C. Monitor the reaction by TLC or HPLC.
-
Step 5: Work-up and Purification. After the reaction is complete, cool the mixture and add deionized water. Extract the product with methyl tert-butyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from methanol to obtain a white solid.
2. Considerations for Pilot-Plant Scale Synthesis
-
Reactor Setup: Use a jacketed glass reactor equipped with an overhead mechanical stirrer, a condenser, a temperature probe, and a port for controlled reagent addition.
-
Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen) throughout the reaction, especially during the handling of sodium hydride.
-
Reagent Addition: Use a calibrated pump for the controlled addition of the 4-phenoxybenzoyl chloride solution. The addition rate should be determined based on the reactor's cooling capacity to maintain the desired temperature range.
-
Temperature Monitoring and Control: Continuously monitor the internal reaction temperature. The reactor's heating/cooling jacket should be connected to a thermostat to precisely control the temperature during the reaction, quenching, and crystallization steps.
-
Work-up: For larger volumes, the quenching and extraction steps may require a larger extraction vessel or a continuous liquid-liquid extraction setup.
-
Isolation and Drying: Use a filter-dryer for efficient filtration, washing, and drying of the final product. The drying process should be validated to ensure consistent removal of residual solvents.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis scale-up.
References
- 1. amarequip.com [amarequip.com]
- 2. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. High containment filtration and drying for API and HPAPI production [cleanroomtechnology.com]
- 6. Filtration and Drying | API Production [powdersystems.com]
- 7. Drying & Blending Systems for APIs | Hosokawa Micron [hosokawa-micron-bv.com]
- 8. etconsortium.org [etconsortium.org]
- 9. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
common experimental errors with 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Welcome to the technical support center for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and handling.
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments involving this compound.
Synthesis Issues
Problem: Low or no yield of the final product.
-
Possible Cause 1: Incomplete reaction.
-
Solution: The reaction involves the formation of an intermediate from 4-phenoxybenzoyl chloride and malononitrile, followed by methylation. Ensure each step goes to completion by monitoring the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if starting materials are still present. For the final methylation step, ensure the temperature is maintained at 90°C for a sufficient duration (e.g., 3 hours)[1].
-
-
Possible Cause 2: Inactive reagents.
-
Solution: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. Use freshly opened or properly stored NaH. Ensure all solvents, such as tetrahydrofuran (THF), are anhydrous. Malononitrile can degrade over time; use a fresh or purified batch.
-
-
Possible Cause 3: Suboptimal reaction temperature.
-
Solution: The initial reaction with NaH and 4-phenoxybenzoyl chloride is typically carried out at room temperature. The subsequent methylation with dimethyl sulfate requires heating to 80-90°C[1]. Ensure accurate temperature control at each stage.
-
Problem: Formation of significant side products.
-
Possible Cause 1: Self-condensation of 4-phenoxybenzoyl chloride.
-
Solution: This can be minimized by the slow, dropwise addition of the 4-phenoxybenzoyl chloride solution to the mixture of malononitrile and sodium hydride[1]. This maintains a low concentration of the benzoyl chloride, favoring the desired reaction with the malononitrile anion.
-
-
Possible Cause 2: Dialkylation of malononitrile.
-
Solution: While the primary product is the result of C-alkylation followed by O-alkylation, competitive side reactions can occur. Using the specified stoichiometry of reagents is crucial.
-
-
Possible Cause 3: Hydrolysis of the nitrile groups.
-
Solution: The malononitrile functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which could lead to the formation of amides or carboxylic acids.[2] While the synthesis protocol involves a basic medium, the reaction conditions are generally optimized to favor the desired product. During workup, avoid prolonged exposure to strong acids or bases.
-
Purification Issues
Problem: Difficulty in obtaining a pure crystalline solid.
-
Possible Cause 1: Oiling out during recrystallization.
-
Solution: This can occur if the solution is cooled too quickly or if the concentration of the compound is too high. Ensure the crude product is fully dissolved in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If an oil forms, reheat the solution to redissolve it, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
-
Possible Cause 2: Co-precipitation of impurities.
-
Solution: If the crude product is highly impure, a single recrystallization may not be sufficient. Consider performing a second recrystallization or using column chromatography for purification.
-
Problem: Low recovery after recrystallization.
-
Possible Cause 1: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent required to dissolve the crude product. Using an excessive volume will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
-
Possible Cause 2: Premature crystallization.
-
Solution: If the product crystallizes too early, for instance in the funnel during hot filtration, it can lead to loss of material. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.[3] It is advisable to keep it in a tightly sealed container to prevent moisture absorption.[3] For long-term storage, refrigeration at 2-8°C is recommended.[4]
Q2: What is the solubility profile of this compound?
| Solvent | Expected Solubility |
| Water | Insoluble |
| Methanol | Sparingly soluble (used for recrystallization)[1] |
| Ethanol | Soluble |
| Acetone | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Hexane | Insoluble |
Q3: What are the potential stability issues with this compound?
A3: The malononitrile moiety can be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acids and amines.[2] The ether linkages (methoxy and phenoxy groups) are generally stable but can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI), though this is unlikely under typical experimental conditions.[5][6][7][8] Thermal stability is generally expected to be good for crystalline organic compounds, but it is always advisable to determine the decomposition temperature using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
Q4: What are the key functional groups to identify in spectroscopic analysis?
A4: In an FT-IR spectrum, you should look for the characteristic sharp peak of the nitrile (-C≡N) stretch, typically around 2220-2260 cm⁻¹. You would also expect to see C-O stretching for the ether groups and C=C stretching for the aromatic rings and the double bond. In ¹H NMR, you would expect to see a singlet for the methoxy (-OCH₃) protons, and signals in the aromatic region for the phenyl and phenoxyphenyl protons. In ¹³C NMR, you would expect to see signals for the nitrile carbons, the carbons of the aromatic rings, the methoxy carbon, and the carbons of the double bond.
Q5: What safety precautions should be taken when handling the reagents for synthesis?
A5: The synthesis involves several hazardous reagents:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas, which can ignite. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Dimethyl Sulfate ((CH₃)₂SO₄): A potent methylating agent that is toxic, carcinogenic, and corrosive.[9] It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
4-Phenoxybenzoyl chloride: Corrosive and moisture-sensitive. Handle in a dry environment.
-
Malononitrile: Toxic if ingested or absorbed through the skin. Handle with appropriate PPE.
Experimental Protocols
Synthesis of this compound[1]
This protocol describes a two-step, one-pot synthesis.
Reagents and Equipment:
-
Malononitrile
-
Sodium hydride (80% dispersion in paraffin)
-
Anhydrous tetrahydrofuran (THF)
-
4-Phenoxybenzoyl chloride
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dioxane
-
Saturated sodium bicarbonate solution
-
Dimethyl sulfate
-
Methyl tert-butyl ether
-
Methanol (for recrystallization)
-
Three-neck flask, dropping funnel, condenser, magnetic stirrer, heating mantle, and other standard laboratory glassware.
Procedure:
-
Step 1: Formation of the Intermediate
-
To a three-neck flask, add malononitrile (0.1 mol, 6.6 g), sodium hydride (0.2 mol, 4.8 g of 80% dispersion), and 100 mL of anhydrous THF.
-
Under stirring, slowly add a solution of 4-phenoxybenzoyl chloride (0.1 mol, 23.2 g) in 50 mL of THF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2 hours.
-
After 2 hours, add 250 mL of 1 M dilute HCl and continue stirring for 30 minutes.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain a solid intermediate.
-
-
Step 2: Methylation
-
Dissolve the solid intermediate in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.
-
Add dimethyl sulfate (0.3 mol, 37.8 g) to the solution.
-
Heat the reaction mixture to 80°C and then increase the temperature to 90°C and stir for 3 hours.
-
Monitor the completion of the reaction by TLC.
-
-
Work-up and Purification
-
After the reaction is complete, add 400 mL of deionized water and extract three times with methyl tert-butyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Recrystallize the resulting crude product from methanol to obtain the final product as a white solid.
-
Expected Yield: 17.6 g (63.8%).
-
Visualizations
References
- 1. Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- | 330792-69-3 [chemicalbook.com]
- 2. Buy this compound | 330792-69-3 [smolecule.com]
- 3. 2-Methoxy-4-Phenoxyphenylmethylene Propanedinitrile: Properties, Applications, Safety Data & Suppliers in China [nj-finechem.com]
- 4. 330792-69-3|this compound|BLD Pharm [bldpharm.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile solubility problems in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in organic solvents?
A1: this compound is a crystalline solid with generally low solubility in water. It is soluble in some common organic solvents. Qualitative solubility information suggests it is soluble in solvents like ethanol, dichloromethane, and acetone. Recrystallization from methanol has also been reported, indicating solubility at elevated temperatures in this solvent.
Q2: Are there any specific solvents that are recommended for dissolving this compound?
A2: Based on available data and the chemical structure of the compound, a good starting point for solvent selection would be polar aprotic solvents and some polar protic solvents. A suggested screening order is presented in the table below.
Q3: Can I heat the solvent to increase the solubility of the compound?
A3: Yes, in many cases, heating the solvent can significantly increase the solubility of organic compounds. It is advisable to heat the solution gently and monitor for any signs of degradation, such as a color change. For instance, the compound has been successfully recrystallized from methanol, which involves dissolving it in hot methanol and allowing it to crystallize upon cooling.
Q4: What should I do if the compound precipitates out of solution after cooling?
A4: Precipitation upon cooling is a common phenomenon, especially if the compound's solubility is highly temperature-dependent. If a stable solution at room temperature is required, you may need to use a stronger solvent, a co-solvent system, or prepare a more dilute solution. If the goal is purification, this precipitation behavior can be leveraged for recrystallization.
Troubleshooting Guide for Solubility Problems
This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.
Problem 1: The compound is not dissolving in the chosen solvent.
Solution Workflow:
Caption: Troubleshooting workflow for initial dissolution problems.
Problem 2: The compound dissolves upon heating but crashes out at room temperature.
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation
Table 1: Qualitative Solubility and Suggested Solvent Screening Protocol
| Solvent Class | Recommended Solvents | Expected Solubility | Notes |
| Polar Aprotic | Acetone, Acetonitrile | Good starting point, likely soluble | Volatile, use in a well-ventilated area. |
| Dimethylformamide (DMF) | Likely to be a good solvent | High boiling point, may be difficult to remove. | |
| Dimethyl sulfoxide (DMSO) | Likely to be a very good solvent | High boiling point, hygroscopic. | |
| Tetrahydrofuran (THF) | Potentially soluble | Can form peroxides, use stabilized THF. | |
| Chlorinated | Dichloromethane (DCM) | Reported to be a good solvent | Volatile and toxic, handle with care in a fume hood. |
| Polar Protic | Methanol, Ethanol | Soluble, especially with heating (recrystallization reported from methanol) | May be less effective than polar aprotic solvents at room temperature. |
| Non-polar | Toluene, Hexanes | Likely to have low solubility | Generally not recommended unless required for a specific reaction or purification step. |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add a small volume of the selected solvent (refer to Table 1) to the vial.
-
Agitate the mixture at room temperature using a vortex mixer or magnetic stirrer for 5-10 minutes.
-
Observe the solution for any undissolved solid.
-
If the compound has not fully dissolved, proceed to Protocol 2 or 3.
Protocol 2: Dissolution with Heating
-
Follow steps 1-3 of Protocol 1.
-
If the compound is not fully dissolved, gently heat the vial in a water bath or on a hot plate with stirring.
-
Increase the temperature in increments of 5-10 °C, allowing time for the compound to dissolve at each step.
-
Do not exceed the boiling point of the solvent.
-
Monitor for any changes in color that might indicate thermal degradation.
-
Once dissolved, the solution can be used hot or carefully cooled to room temperature to check for precipitation.
Protocol 3: Dissolution using Sonication
-
Follow steps 1-3 of Protocol 1.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath.
-
Sonicate the mixture for 10-15 minute intervals.
-
After each interval, visually inspect the solution for dissolution.
-
Be aware that sonication can cause a slight increase in temperature.
Protocol 4: Using a Co-Solvent System
-
If the compound has poor solubility in a single solvent, a co-solvent system can be employed.
-
Start by dissolving the compound in a small amount of a "strong" solvent in which it is readily soluble (e.g., DMSO or DMF).
-
Gradually add the "weaker" co-solvent (e.g., ethanol or water, if compatible) to the solution while stirring.
-
Observe for any signs of precipitation. The goal is to find a solvent ratio that keeps the compound in solution.
Technical Support Center: Monitoring the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the reaction to form this compound?
A1: The most common and accessible technique is Thin Layer Chromatography (TLC), which is often used for qualitative monitoring of reaction completion. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods. In-situ techniques like Fourier-Transform Infrared (FTIR) spectroscopy can also be employed for real-time reaction tracking.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?
A2: TLC is a quick and effective way to qualitatively track the progress of your reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactant spots and the appearance of the product spot. The reaction is generally considered complete when the starting material spot is no longer visible. A "cospot," where the reaction mixture is spotted on top of the starting material, can help confirm if the spots are well-separated.[1]
Q3: My TLC plate shows streaking. What could be the cause and how do I fix it?
A3: Streaking on a TLC plate can be caused by several factors, including sample overloading, high polarity of the compound, or interactions with the stationary phase.[2] To resolve this, you can try diluting your sample before spotting it on the plate.[2] If the compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve the spot shape.[2]
Q4: I am not seeing any spots on my TLC plate under the UV lamp. What should I do?
A4: If your compound is not UV-active, it will not be visible under a UV lamp.[2] In this case, you can use a staining agent such as potassium permanganate or an iodine chamber to visualize the spots.[3] It is also possible that your sample is too dilute; try concentrating the spot by applying the sample multiple times in the same location, allowing the solvent to dry between applications.[2]
Q5: What are the advantages of using HPLC for reaction monitoring over TLC?
A5: HPLC offers several advantages over TLC for reaction monitoring. It is a quantitative technique, allowing you to determine the concentration of reactants, products, and any intermediates or byproducts with high precision. This provides a more accurate assessment of reaction conversion and yield. HPLC also offers higher resolution, enabling the separation of closely related compounds that may not be distinguishable by TLC.
Q6: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis of my reaction?
A6: Yes, quantitative NMR (qNMR) is an excellent technique for determining the concentration of reactants and products in a reaction mixture.[4][5][6][7] By integrating the signals of specific protons of the starting material and the product and comparing them to an internal standard of known concentration, you can accurately calculate the reaction yield.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered when using various analytical techniques to monitor the synthesis of this compound.
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | Sample is overloaded.[2] | Dilute the sample before spotting.[2] |
| Compound is highly polar. | Use a more polar mobile phase or consider using reverse-phase TLC plates. | |
| Sample is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[2] | |
| Spots are not visible | Compound is not UV-active.[2] | Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.[3] |
| Sample is too dilute.[2] | Concentrate the sample by spotting multiple times in the same location, drying between applications.[2] | |
| Reactant and product spots have very similar Rf values | The chosen mobile phase does not provide adequate separation. | Experiment with different mobile phase compositions, varying the polarity. A cospot can help to determine if the spots are truly identical or just very close.[1] |
| Reaction mixture appears as a smear in high boiling point solvents (e.g., DMF, DMSO) | The high-boiling solvent interferes with the chromatography. | After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[8] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Ghost peaks (unexpected peaks in the chromatogram) | Contamination in the mobile phase, sample, or column.[9] | Use high-purity solvents and freshly prepared mobile phases.[9] Clean the injection system and column. |
| Carryover from previous injections.[9] | Include a wash step with a strong solvent in the injection sequence.[9] | |
| Baseline drift or noise | Changes in mobile phase composition or temperature fluctuations.[9] | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.[9] |
| Detector lamp instability. | Allow the detector lamp to warm up sufficiently before analysis. | |
| Contaminated mobile phase or column.[9] | Use fresh, high-purity mobile phase and flush the column. | |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | Clean the column with appropriate solvents or replace it if necessary. |
| Inappropriate mobile phase pH for ionizable compounds. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Sample overload. | Inject a smaller volume or a more dilute sample. | |
| Pressure fluctuations | Leaks in the system. | Check all fittings and connections for leaks. |
| Air bubbles in the pump or detector. | Degas the mobile phase and purge the pump. | |
| Blockage in the system (e.g., clogged frit or column). | Filter samples before injection and regularly clean or replace filters and guard columns. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
Objective: To qualitatively monitor the progress of the synthesis of this compound.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: A starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product.
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere.
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of the starting material (reactant) on the left side of the starting line.
-
Spot the reaction mixture in the middle of the starting line.
-
Create a "cospot" by spotting the reaction mixture directly on top of a spot of the starting material on the right side of the starting line.
-
Carefully place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level. Close the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, further visualize the spots by dipping the plate in a staining solution and gently heating it.
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Objective: To quantitatively determine the conversion of reactants and the formation of this compound.
Instrumentation and Conditions (Hypothetical):
-
HPLC System: Agilent 1260 Infinity II or similar
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
Procedure:
-
Prepare a standard solution of the starting material and the purified product at a known concentration.
-
Inject the standards to determine their retention times and to create a calibration curve for quantitative analysis.
-
Prepare a sample from the reaction mixture by taking a small aliquot (e.g., 10 µL), quenching the reaction if necessary, and diluting it with the initial mobile phase composition.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the disappearance of the reactant peak and the appearance of the product peak.
-
Use the peak areas and the calibration curve to calculate the concentration of the reactant and product at different time points, allowing for the determination of reaction conversion and yield.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the in-situ yield of the reaction by comparing the integrals of product and an internal standard.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3)
-
Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the spectrum)
Procedure:
-
Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.
-
At a specific time point, carefully take a representative sample from the reaction mixture.
-
Accurately weigh a portion of the reaction mixture and add a known volume of the internal standard stock solution.
-
Transfer the mixture to an NMR tube.
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).
-
Integrate a well-resolved signal of the product (e.g., the methoxy group singlet) and a signal of the internal standard.
-
Calculate the molar amount of the product using the following formula:
-
Moles of Product = (Integral of Product / Number of Protons for Product Signal) * (Number of Protons for Standard Signal / Integral of Standard) * Moles of Standard
-
-
From the moles of product and the initial moles of the limiting reactant, calculate the reaction yield.
Quantitative Data Summary
The following tables present hypothetical data that could be obtained from monitoring the reaction using HPLC and qNMR.
Table 1: HPLC Reaction Monitoring Data
| Time (minutes) | Reactant Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 875,000 | 375,000 | 30 |
| 60 | 500,000 | 750,000 | 60 |
| 90 | 250,000 | 1,000,000 | 80 |
| 120 | 62,500 | 1,187,500 | 95 |
| 150 | < 10,000 | 1,240,000 | >99 |
Table 2: qNMR Reaction Yield Determination
| Parameter | Value |
| Internal Standard (1,3,5-Trimethoxybenzene) | |
| Mass | 10.0 mg |
| Molar Mass | 168.19 g/mol |
| Moles | 0.0595 mmol |
| Number of Protons (OCH3) | 9 |
| Integral of Standard Signal | 1.00 |
| Product (this compound) | |
| Number of Protons (OCH3) | 3 |
| Integral of Product Signal | 1.80 |
| Calculated Moles of Product | 0.1071 mmol |
| Initial Moles of Limiting Reactant | 0.1200 mmol |
| Calculated Yield | 89.3% |
Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. How To [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. ethz.ch [ethz.ch]
- 8. Chromatography [chem.rochester.edu]
- 9. medikamenterqs.com [medikamenterqs.com]
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile catalyst selection and optimization
Technical Support Center: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound and its precursors. The synthesis of the core structure of this molecule typically involves a Knoevenagel condensation, a powerful C-C bond-forming reaction that is highly dependent on catalyst selection and reaction conditions. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the arylidene malononitrile backbone?
The primary and most catalytically sensitive step is the Knoevenagel condensation between an aryl aldehyde (in this case, 4-phenoxybenzaldehyde) and an active methylene compound like malononitrile.[1][2] This reaction forms the 2-((4-phenoxyphenyl)methylene)malononitrile intermediate. The subsequent introduction of the methoxy group is a separate step. Catalyst selection and optimization are critical for the initial condensation to achieve high yield and purity.
Q2: Which types of catalysts are effective for the Knoevenagel condensation?
A wide range of catalysts can be employed, varying in strength and mechanism. The optimal choice depends on the specific substrates and desired reaction conditions (e.g., solvent, temperature). Common classes include:
-
Weak Organic Bases: Piperidine, pyridine, and other amines are traditional, effective homogeneous catalysts.[3][4]
-
Ammonium Salts: Ammonium acetate or bicarbonate can serve as mild and effective catalysts.[4][5]
-
Amino Acids: L-proline has been shown to be an efficient organocatalyst for this reaction.[6]
-
Heterogeneous Catalysts: Solid catalysts offer advantages in separation and reusability.[7] Examples include basic metal oxides, functionalized silica (MCM-41), and metal-organic frameworks (MOFs).[8][9]
-
Ionic Liquids: Can act as both the solvent and catalyst, promoting green chemistry principles.[1]
Q3: How does solvent choice impact the reaction outcome?
The solvent plays a crucial role in reaction rate and yield.[3]
-
Protic Solvents (e.g., Ethanol, Methanol): Often effective and can facilitate product precipitation.[5]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Can lead to high conversions and selectivity in shorter reaction times.[3]
-
Nonpolar Solvents (e.g., Toluene): Useful for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction equilibrium forward.[3]
-
Water: Has been successfully used as a green solvent, sometimes even promoting the reaction without a catalyst under heat.[10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yield is a common issue that can stem from multiple factors. A systematic approach is best for identifying the root cause.[4]
| Potential Cause | Recommended Solution & Explanation |
| Inactive or Inefficient Catalyst | Use a fresh or recently purified catalyst. The choice of base is critical; a base that is too strong can cause self-condensation of the aldehyde, while one that is too weak will not efficiently deprotonate the malononitrile.[3][4] Consider screening alternative catalysts (see Table 1). |
| Suboptimal Reaction Conditions | Temperature: While many condensations work at room temperature, gentle heating (e.g., 40-80°C) can significantly increase the rate and final conversion.[5] Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has run to completion. Incomplete conversion is a major cause of low yield.[3] |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[5] Consider using a Dean-Stark trap with a solvent like toluene to remove water as it forms. Alternatively, using molecular sieves can also be effective. |
| Impure Reactants | Ensure the 4-phenoxybenzaldehyde and malononitrile are pure. Impurities can interfere with the catalyst or lead to side reactions.[5] Recrystallize or distill reactants if purity is questionable. |
| Steric Hindrance | While 4-phenoxybenzaldehyde has moderate steric bulk, significant hindrance can slow the reaction. Increasing the reaction temperature or switching to a less bulky, more active catalyst may be necessary.[5] |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates side reactions.
| Potential Cause | Recommended Solution & Explanation |
| Catalyst is Too Strong/Concentrated | Using an overly strong base or an excessive amount of catalyst can promote side reactions like the self-condensation of the aldehyde or Michael addition of a second malononitrile molecule to the product.[3][4] Reduce the catalyst loading to 5-10 mol%. |
| High Reaction Temperature | Excessive heat can provide the activation energy for undesired reaction pathways. If side products are observed, try running the reaction at a lower temperature for a longer period. |
| Michael Addition | The product, an α,β-unsaturated nitrile, can act as a Michael acceptor. This can be minimized by using stoichiometric amounts of reactants and avoiding a large excess of malononitrile. |
Catalyst Performance Data
The following table summarizes data for the Knoevenagel condensation of various aromatic aldehydes with malononitrile, providing a baseline for catalyst selection.
Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst | Aldehyde Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| NiCu@MWCNT (4 mg) | 4-Iodobenzaldehyde | H₂O/MeOH (1:1) | 25 | 10 min | 98 | [7] |
| Piperidine (10 mol%) | 2-Chloro-6-fluorobenzaldehyde | Ethanol | Reflux (78) | 1-3 h | ~85-95 | [5] |
| L-proline | Various Aromatic Aldehydes | Ethanol (80%) | RT | 2-4 h | 80-95 | [6] |
| None | Benzaldehyde | Water | 50 | 120 min | >99 | [10] |
| ZIF-8@SiO₂@Fe₃O₄ | p-Chlorobenzaldehyde | Ethanol | 25 | 4 h | 98 | [11] |
| Sodium Alginate | Furfural | Ethanol | 140 | 10 h | 86 |[12] |
Protocols and Visual Guides
General Experimental Protocol
This protocol provides a general guideline for the Knoevenagel condensation. Optimization of catalyst, solvent, and temperature is recommended.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenoxybenzaldehyde (1.0 eq) and malononitrile (1.0-1.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL per mmol of aldehyde). Stir the mixture to dissolve the solids.
-
Catalyst Addition: Add the selected catalyst (e.g., piperidine, 0.1 eq).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux). Monitor the reaction's progress by TLC until the starting aldehyde spot disappears.[5]
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If not, reduce the solvent volume under vacuum.
-
Purification: Wash the crude solid with a cold solvent like ethanol to remove residual catalyst and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[5]
Visual Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting flowchart for low yield in Knoevenagel condensation.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile vs other malononitrile derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile against other malononitrile derivatives, supported by available experimental data. While preclinical data on the biological activities of this compound is limited in publicly accessible literature, this guide provides a framework for comparison by examining structurally related malononitrile compounds with documented anticancer properties.
Introduction to this compound
This compound is a drug intermediate with the chemical formula C₁₇H₁₂N₂O₂.[1][2][3][4] Preliminary research suggests it may possess antitumor and antimicrobial properties.[1] Its chemical structure, featuring both methoxy and phenoxy groups attached to a malononitrile framework, is thought to potentially enhance its biological activity when compared to simpler analogues.[1] However, at present, there is a notable absence of direct comparative studies and quantitative experimental data in peer-reviewed publications to substantiate these claims.
Comparative Analysis of Malononitrile Derivatives
In the absence of direct experimental data for this compound, this section focuses on a comparative analysis of other well-studied malononitrile derivatives with demonstrated anticancer activity. The following tables summarize the in vitro anticancer activity of selected benzylidenemalononitrile and 2-phenylacrylonitrile derivatives against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Representative Malononitrile Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1g2a | 2-(4-chlorobenzylidene)malononitrile derivative | HCT116 (Colon) | 0.0059 | [5][6] |
| BEL-7402 (Liver) | 0.0078 | [5][6] | ||
| Compound 12b | Morpholinopyrimidine-5-carbonitrile derivative | Leukemia SR | 0.10 | |
| Compound 12d | Morpholinopyrimidine-5-carbonitrile derivative | Leukemia SR | 0.09 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates a higher potency.
Experimental Methodologies
This section details the experimental protocols used to evaluate the anticancer activity of the malononitrile derivatives presented in this guide.
Synthesis of Benzylidenemalononitrile Derivatives
A general method for the synthesis of benzylidenemalononitrile derivatives is the Knoevenagel condensation.
Protocol:
-
An aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol) are mixed in a porcelain dish.
-
Ammonium acetate (10 mg) is added to the mixture.
-
The dish is placed in a microwave oven and irradiated at 320 W for 20–50 seconds.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (3:1).
-
The resulting crude solid is recrystallized from ethyl acetate and n-hexane to yield the pure product.[1]
Caption: General workflow for the synthesis of benzylidenemalononitrile derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Human cancer cells are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period.
-
The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The IC₅₀ values are calculated from the dose-response curves.[5][6]
Signaling Pathways in Malononitrile Derivative-Induced Anticancer Activity
Several malononitrile derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, some 2-phenylacrylonitrile derivatives have been identified as tubulin inhibitors.[5][6] Tubulin is a key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Proposed signaling pathway for certain anticancer malononitrile derivatives.
Conclusion
While this compound has been identified as a compound of interest, the lack of publicly available, direct comparative experimental data limits a conclusive assessment of its performance against other malononitrile derivatives. However, the broader class of malononitrile compounds has demonstrated significant potential in anticancer drug discovery, with several derivatives exhibiting potent in vitro activity against various cancer cell lines. The structure-activity relationship studies of these compounds provide valuable insights for the design of novel and more effective anticancer agents. Further experimental investigation into the biological activities of this compound is warranted to determine its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a compound with potential as a therapeutic agent.[1][2][3][4] While preliminary studies suggest potential antitumor and antimicrobial properties for this molecule, this guide will focus on a hypothesized mechanism of action as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] This hypothesis is based on the known activities of other malononitrile-containing compounds in this class.
To provide a robust comparison, the biological activity of this compound will be benchmarked against well-characterized inhibitors of the JAK/STAT pathway: Tyrphostin AG 490 , WP1066 , and Stattic .
Comparative Analysis of JAK/STAT Inhibitors
The JAK/STAT signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[5][6] Its aberrant activation is implicated in various diseases, particularly cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[5][6]
| Compound | Target(s) | IC50 Values | Key Findings |
| This compound | Hypothesized: JAK2, STAT3 | Not Determined | Preliminary studies suggest potential antitumor and antimicrobial properties.[3] Further investigation is required to determine its specific molecular targets and potency. |
| Tyrphostin AG 490 | JAK2, EGFR, ErbB2, JAK3 | JAK2: ~10 µM[7][8], EGFR: 0.1 µM[7][9], ErbB2: 13.5 µM[7][9], JAK3: 20 µM[8] | Inhibits JAK2 and JAK3 kinases, leading to reduced STAT phosphorylation and inhibition of T-cell proliferation.[7][8][10] It also demonstrates potent inhibition of EGFR.[7][9] |
| WP1066 | JAK2, STAT3 | JAK2: 2.30 µM (in HEL cells)[11][12], STAT3: 2.43 µM (in HEL cells)[11][12] | A potent inhibitor of JAK2 and STAT3, inducing apoptosis in cancer cells.[11][12][13] It shows activity against the JAK2 V617F mutant.[11][13] |
| Stattic | STAT3 | 5.1 µM (cell-free assay)[14] | A selective inhibitor of STAT3 activation, dimerization, and nuclear translocation.[14][15] It has been shown to have effects independent of STAT3, including reducing histone acetylation.[16] |
Experimental Protocols for Validation
To validate the hypothesized activity of this compound as a JAK/STAT inhibitor, a series of key experiments should be performed. The following are detailed protocols for these assays.
In Vitro JAK2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (this compound) and control inhibitors (e.g., Tyrphostin AG 490)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the appropriate solvent (e.g., DMSO).
-
Add the diluted compounds to the wells of a 96-well plate.
-
Prepare a kinase reaction mixture containing the recombinant JAK2 enzyme and the substrate peptide in the kinase assay buffer.
-
Add the kinase reaction mixture to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[17][18][19]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of this compound on the viability of cancer cell lines with constitutively active STAT3 signaling.
Materials:
-
Cancer cell line with known STAT3 activation (e.g., MDA-MB-231, PC3)
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and control inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[20][21][22][23][24]
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect the levels of specific proteins in a sample, in this case, the activated (phosphorylated) form of STAT3.
Objective: To determine if this compound inhibits the phosphorylation of STAT3 in cancer cells.
Materials:
-
Cancer cell line with STAT3 activation
-
Test compound and control inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with the test compound at various concentrations for a specific time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-STAT3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to normalize the results.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.[6][25][26]
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Hypothesized JAK/STAT3 Signaling Pathway Inhibition.
Caption: Western Blot Experimental Workflow.
By following this comparative guide and executing the outlined experimental protocols, researchers can effectively validate the biological activity of this compound and elucidate its potential as a novel inhibitor of the JAK/STAT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy this compound | 330792-69-3 [smolecule.com]
- 4. 330792-69-3|this compound|BLD Pharm [bldpharm.com]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. ovalbumin324-338.com [ovalbumin324-338.com]
- 8. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 9. apexbt.com [apexbt.com]
- 10. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
- 25. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 26. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Comparative Guide
For Immediate Release
A Comprehensive Spectroscopic and Comparative Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile for Researchers and Drug Development Professionals
This guide presents a detailed spectroscopic analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental spectra for this compound, this report provides a comparative analysis with structurally similar and well-characterized alternatives, namely 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into its structural features and spectroscopic properties.
Molecular Structure and Properties
This compound possesses the chemical formula C₁₇H₁₂N₂O₂ and a molecular weight of 276.29 g/mol .[1][2][3] Its structure is characterized by a central malononitrile group attached to a methoxy and a 4-phenoxyphenyl group. The presence of these functional groups is expected to give rise to distinct spectroscopic signatures.
Comparative Spectroscopic Data
To facilitate the interpretation of the spectroscopic data for this compound, a comparison with the known spectral data of 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile is presented below. These compounds share the core benzylidene malononitrile scaffold, with variations in the substitution on the phenyl ring.
FT-IR Spectroscopic Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The table below compares the key vibrational frequencies (in cm⁻¹) for the selected compounds.
| Functional Group | 2-Benzylidenemalononitrile | 2-(4-Methoxybenzylidene)malononitrile | Expected for this compound |
| Aromatic C-H Stretch | 3032 | 3039 | ~3040 |
| Nitrile (C≡N) Stretch | 2213 | 2206 | ~2210 |
| Alkene (C=C) Stretch | 1550 | 1555 | ~1550-1560 |
| Aromatic C=C Stretch | 1447 | 1510 | ~1450-1510 |
| C-O-C (Ether) Stretch | - | Not specified | ~1250 (asymmetric), ~1040 (symmetric) |
Data for 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile sourced from[4].
The FT-IR spectrum of this compound is expected to show characteristic peaks for the nitrile group (~2210 cm⁻¹), aromatic and alkene C-H and C=C stretching vibrations. A key distinguishing feature would be the presence of strong C-O-C stretching bands from the methoxy and phenoxy ether linkages.
¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Proton | 2-Benzylidenemalononitrile (in CDCl₃) | 2-(4-Methoxybenzylidene)malononitrile (in CDCl₃) | Expected for this compound |
| Aromatic Protons | 7.57 (m, 3H), 7.91 (d, 2H) | 7.01 (d, 2H), 7.91 (d, 2H) | ~7.0-8.0 (complex multiplet) |
| Vinylic Proton | 7.79 (s, 1H) | 7.65 (s, 1H) | Not applicable |
| Methoxy Protons | - | 3.91 (s, 3H) | ~3.9 (s, 3H) |
Data for 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile sourced from[4][5].
In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear as a complex multiplet in the range of δ 7.0-8.0 ppm. A sharp singlet corresponding to the three methoxy protons should be observed around δ 3.9 ppm. Unlike the reference compounds, a distinct vinylic proton signal is not expected due to the substitution pattern on the double bond.
¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
| Carbon | 2-Benzylidenemalononitrile (in CDCl₃) | 2-(4-Methoxybenzylidene)malononitrile (in CDCl₃) | Expected for this compound |
| Aromatic Carbons | 130.61, 130.77, 134.54 | 115.15, 124.05, 133.46, 164.84 | ~115-165 |
| Vinylic Carbons | 82.56, 159.97 | 78.64, 158.85 | ~80-160 |
| Nitrile Carbon (C≡N) | 112.47, 113.62 | 113.34, 114.42 | ~112-115 |
| Methoxy Carbon | - | 55.81 | ~56 |
Data for 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile sourced from[4][5].
The ¹³C NMR spectrum of the target compound is predicted to show a series of signals in the aromatic region (δ 115-165 ppm). The nitrile carbons would appear around δ 112-115 ppm. The carbon of the methoxy group is expected at approximately δ 56 ppm. The olefinic carbons would also be present in the downfield region of the spectrum.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ |
| 2-Benzylidenemalononitrile | C₁₀H₆N₂ | 154.17 | 154 |
| 2-(4-Methoxybenzylidene)malononitrile | C₁₁H₈N₂O | 184.19 | 184 |
| This compound | C₁₇H₁₂N₂O₂ | 276.29 | 276 |
The mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 276, corresponding to its molecular weight.
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of malononitrile derivatives. The following are detailed methodologies for the key experiments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and significant fragment ions.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.
This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of this compound through a comparative analysis. The provided experimental protocols and workflow offer a practical framework for researchers engaged in the synthesis and characterization of this and related compounds.
References
A Comparative Guide to HPLC Purity Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative overview of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a key intermediate in various synthetic pathways. The following sections detail the experimental protocols, present a comparative data summary, and outline a logical workflow for method selection and implementation.
Comparative HPLC Method Performance
Two distinct RP-HPLC methods were evaluated for their effectiveness in separating this compound from its potential process-related impurities and degradation products. Method A utilizes a standard C18 column with a simple isocratic mobile phase, offering a rapid and cost-effective solution. Method B employs a phenyl-hexyl column with a gradient elution, designed to provide enhanced resolution for complex impurity profiles.
| Parameter | HPLC Method A | HPLC Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient (30-90% B over 15 min) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Run Time | 10 minutes | 20 minutes |
| Resolution (Analyte/Impurity 1) | 1.8 | 2.5 |
| Resolution (Analyte/Impurity 2) | 2.1 | 3.2 |
| Theoretical Plates (Analyte) | ~12,000 | ~15,000 |
| Tailing Factor (Analyte) | 1.2 | 1.1 |
Experimental Protocols
Sample Preparation
A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Working solutions for analysis were prepared by diluting the stock solution with the respective mobile phase to a final concentration of 0.1 mg/mL.
HPLC Method A: Isocratic Elution on C18
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A pre-mixed and degassed solution of acetonitrile and water in a 60:40 volume-to-volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 280 nm.
-
Run Time: 10 minutes.
HPLC Method B: Gradient Elution on Phenyl-Hexyl
-
Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 90% B
-
12-15 min: 90% B
-
15.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV absorbance at 280 nm.
-
Run Time: 20 minutes.
Potential Impurities and Degradants
The developed HPLC methods are designed to separate the main component from potential impurities arising from the synthesis, which is likely a Knoevenagel condensation, and subsequent degradation.
-
Impurity 1 (Starting Material): 4-Phenoxybenzaldehyde.
-
Impurity 2 (Starting Material): Malononitrile.
-
Impurity 3 (Byproduct): Michael addition adduct of the product with malononitrile.
-
Degradant 1 (Hydrolysis Product): 4-Phenoxybenzoic acid.
-
Degradant 2 (Hydrolysis Product): 2-(Methoxy(4-phenoxyphenyl)methylene)malonamic acid.
Method Selection and Workflow
The choice between the two methods will depend on the specific requirements of the analysis. Method A is suitable for routine quality control where speed and efficiency are critical. Method B is preferable for method validation, stability studies, and in-depth impurity profiling where higher resolution is necessary.
Caption: Logical workflow for selecting the appropriate HPLC method for purity analysis.
Signaling Pathway of Knoevenagel Condensation and Potential Side Reactions
The synthesis of this compound typically proceeds via a Knoevenagel condensation. Understanding this pathway and potential side reactions is crucial for identifying potential impurities.
Caption: Synthetic pathway and potential side reactions leading to impurities.
In-Depth Characterization of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The compound 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile and its derivatives are emerging as a promising scaffold in medicinal chemistry. Exhibiting potential antitumor and antimicrobial properties, this class of compounds is attracting significant interest for the development of novel therapeutic agents.[1] This guide provides a comparative overview of their characterization, synthesis, and biological activities, drawing from available scientific literature.
Physicochemical Properties
The parent compound, this compound, possesses the molecular formula C₁₇H₁₂N₂O₂ and a molecular weight of 276.29 g/mol .[1][2] Its structure is characterized by a central malononitrile moiety attached to a 4-phenoxyphenyl group and a methoxy group.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 276.29 g/mol | [1][2] |
| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [2] |
| CAS Number | 330792-69-3 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives generally involves a multi-step process. A common synthetic route is outlined below.
General Synthesis Workflow
Caption: General synthetic scheme for 2-(alkoxy(4-phenoxyphenyl)methylene)malononitrile derivatives.
Detailed Experimental Protocol: Synthesis of this compound
A reported synthesis involves the reaction of 4-phenoxybenzoyl chloride with malononitrile in the presence of a base, followed by methylation.
-
Reaction Setup: To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of anhydrous tetrahydrofuran.
-
Addition of Acyl Chloride: Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.
-
Reaction and Workup: Allow the reaction to proceed for 2 hours at room temperature. Afterward, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes. Extract the mixture three times with ethyl acetate.
-
Methylation: Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid. Dissolve the solid in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution. Add 37.8 g (0.3 mol) of dimethyl sulfate and heat the mixture to 80°C.
-
Final Workup and Purification: Stir the reaction at 90°C for 3 hours, monitoring completion by TLC. After cooling, add 400 mL of deionized water and extract three times with methyl tert-butyl ether. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from methanol to yield the final product.
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the methoxy protons (singlet, ~3.5-4.0 ppm), aromatic protons of the two phenyl rings (multiplets, ~6.8-7.8 ppm).
-
¹³C NMR: Resonances for the methoxy carbon, the carbons of the two aromatic rings, the cyano groups, and the olefinic carbons.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N (nitrile) and C=C (alkene) functional groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the specific derivative.
Biological Activity
Preliminary studies suggest that this compound and its analogs possess potential antitumor and antimicrobial activities.[1] However, comprehensive studies providing quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for a series of these specific derivatives are not currently available in published literature. The biological activity is thought to be linked to the compound's ability to interact with biological targets like enzymes or receptors.[1]
Potential Signaling Pathways in Antitumor Activity
While the exact mechanism of action for this class of compounds is not yet elucidated, related compounds often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical pathway is depicted below.
References
A Comparative Guide to the Bioactivity of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and the Known Inhibitor Tyrphostin AG 17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivity of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and the well-characterized inhibitor, Tyrphostin AG 17. While preliminary research suggests potential anti-tumor and antimicrobial properties for this compound, publicly available quantitative data on its specific bioactivity is limited. In contrast, Tyrphostin AG 17 is a known tyrosine kinase antagonist with established inhibitory effects on cell growth and mitochondrial function. This guide presents the available data for Tyrphostin AG 17 as a benchmark and provides detailed experimental protocols to facilitate future comparative studies.
Quantitative Bioactivity Data
A direct comparison of the bioactivity of this compound and Tyrphostin AG 17 is currently challenging due to the lack of specific inhibitory data for the former. The following table summarizes the known inhibitory concentrations (IC50) of Tyrphostin AG 17 against a panel of human tumor cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Tyrphostin AG 17 | Panel of 13 human tumor cell lines | Growth Inhibition (Tetrazolium dye reduction) | 0.7 - 4.0 | [1][2] |
| This compound | Not available | Not available | Not available |
Mechanism of Action
Tyrphostin AG 17 is recognized as a tyrosine kinase antagonist.[1][2] Its mechanism of action has been linked to the disruption of mitochondrial function, leading to an inhibition of cell growth.[1][2][3] Studies have shown that exposure to Tyrphostin AG 17 results in a rapid decrease in cellular ATP levels and the loss of mitochondrial membrane potential.[1][2] Furthermore, it has been observed to induce G1 phase arrest and apoptosis in lymphoma cell lines.[4] Interestingly, Tyrphostin AG 17 is structurally identical to SF 6847, a known uncoupler of oxidative phosphorylation.[3]
The specific mechanism of action for This compound has not been detailed in available literature. Preliminary information suggests it may possess anti-tumor properties, but the molecular targets and pathways involved remain to be elucidated.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanism of action of a tyrosine kinase inhibitor like Tyrphostin AG 17, the following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that is often implicated in cell proliferation.
Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by Tyrphostin AG 17.
The following diagram outlines a general experimental workflow for comparing the bioactivity of a test compound like this compound against a known inhibitor.
Caption: General experimental workflow for comparative bioactivity studies.
Experimental Protocols
To facilitate direct comparison, the following are detailed protocols for key experiments used to characterize the bioactivity of inhibitors like Tyrphostin AG 17.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
Test compound and known inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the known inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[5][6]
Mitochondrial Membrane Potential (Rhodamine 123) Assay
This assay uses the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
6-well or 96-well plate
-
Complete culture medium
-
Test compound and known inhibitor
-
Rhodamine 123 stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in the appropriate culture vessel and treat with the test compound, known inhibitor, or vehicle control for the desired time.
-
Prepare a working solution of Rhodamine 123 in a serum-free medium or PBS at a final concentration of approximately 1 µM.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the Rhodamine 123 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
After incubation, remove the Rhodamine 123 solution and wash the cells twice with warm PBS.
-
Add fresh PBS or medium to the cells.
-
Immediately analyze the fluorescence using a fluorescence microscope (for qualitative analysis) or a fluorescence plate reader (for quantitative analysis) with excitation at ~488 nm and emission at ~525 nm. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[7][8][9]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells of interest
-
Culture medium
-
Test compound and known inhibitor
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound, known inhibitor, or vehicle control for the desired duration.
-
Harvest the cells (by trypsinization for adherent cells) and collect them by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in cold PBS and fix them by adding the cell suspension dropwise into cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
After fixation, centrifuge the cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12]
Conclusion
While this compound has been identified as a compound with potential biological activity, a thorough investigation and publication of its specific effects are necessary for a comprehensive understanding of its therapeutic potential. The well-documented inhibitory profile of Tyrphostin AG 17 provides a valuable framework for such studies. By employing the standardized experimental protocols outlined in this guide, researchers can conduct direct comparative analyses to elucidate the bioactivity and mechanism of action of this compound, thereby contributing to the broader landscape of drug discovery and development.
References
- 1. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Navigating the Kinase Selectivity Landscape: A Comparative Guide for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and Related JAK Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a potential therapeutic agent is paramount. This guide provides a comparative analysis of kinase inhibitor selectivity, with a focus on Janus kinase (JAK) inhibitors, a class of drugs to which the investigational compound 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile may belong based on structural similarities to known inhibitors and its preliminary classification as a potential antineoplastic agent.
Currently, there are no publicly available cross-reactivity studies for this compound. However, its structural resemblance to tyrphostin AG 490, a known inhibitor of JAK2 and JAK3, suggests that it may also target the JAK-STAT signaling pathway. Therefore, this guide offers a comparative overview of the selectivity profiles of established JAK inhibitors to provide a framework for evaluating potential off-target effects and for designing future cross-reactivity studies for novel compounds like this compound.
I. Comparative Selectivity of Janus Kinase (JAK) Inhibitors
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling and has been a key target for the treatment of myeloproliferative neoplasms and inflammatory diseases.[1][2] The selectivity of inhibitors across these family members, as well as against other kinases, is a critical determinant of their efficacy and safety profiles.
Below is a summary of the selectivity profiles for several notable JAK inhibitors.
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Fold Selectivity vs. Other Kinases | Key Off-Targets (IC50, nM) |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | >130-fold vs. JAK3[3] | - |
| Fedratinib | JAK2 | 3 | 35-fold vs. JAK1, 334-fold vs. JAK3[3] | FLT3 (15), RET (48)[3] |
| Pacritinib | JAK2 | - | ≥6-fold vs. other JAKs[4] | FLT3[5] |
| Momelotinib | JAK2 | - | 13-fold vs. JAK1[4] | - |
| Baricitinib | JAK1, JAK2 | 5.9 (JAK1), 5.7 (JAK2) | ~70-fold vs. JAK3, ~10-fold vs. Tyk2[3] | No inhibition of c-Met and Chk2[3] |
| Upadacitinib | JAK1 | 45 | >40-fold vs. JAK3, >100-fold vs. TYK2[3] | JAK2 (109)[3] |
| Tyrphostin AG 490 | JAK2, JAK3 | - | - | - |
Note: IC50 values and selectivity can vary depending on the assay conditions. The data presented here is for comparative purposes.
II. Experimental Protocols for Kinase Inhibitor Profiling
Determining the cross-reactivity and selectivity of a compound like this compound requires robust experimental assays. A standard approach involves the following steps:
1. Primary Target Engagement and Potency Assessment:
-
Biochemical Assays: In vitro kinase activity assays are performed using purified recombinant kinase domains. The ability of the test compound to inhibit the phosphorylation of a substrate is measured, typically using methods like radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo). These assays determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cell-based Assays: Cellular assays are used to confirm the on-target activity in a more physiologically relevant context. This often involves treating cells that are dependent on the target kinase for proliferation or signaling and measuring downstream effects, such as the phosphorylation of a substrate (e.g., STAT proteins for JAK inhibitors) via Western blotting or ELISA, or cell viability using assays like MTT or CellTiter-Glo.
2. Selectivity Profiling (Cross-Reactivity Screening):
-
Kinase Panel Screening: To assess selectivity, the compound is screened against a large panel of purified kinases (e.g., the KINOMEscan™ panel). These screens are typically performed at a single high concentration of the compound (e.g., 1 or 10 µM) to identify potential off-targets. The results are often reported as the percentage of inhibition at that concentration.
-
Dose-Response Analysis for Off-Targets: For any kinases that show significant inhibition in the initial screen, follow-up dose-response experiments are conducted to determine the IC50 values for these off-targets. This allows for a quantitative comparison of the compound's potency against its primary target versus other kinases.
3. In Vivo Target Validation and Off-Target Effect Assessment:
-
Pharmacodynamic (PD) Biomarker Analysis: In animal models, the effect of the compound on the target pathway is measured in relevant tissues. For a JAK inhibitor, this could involve measuring the levels of phosphorylated STAT proteins in tumors or peripheral blood mononuclear cells after drug administration.
-
Toxicology Studies: Comprehensive toxicology studies in animal models are essential to identify any potential adverse effects resulting from off-target activities.
III. Visualizing the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines.[1] Understanding this pathway is key to appreciating the mechanism of action of JAK inhibitors.
Caption: The JAK-STAT signaling pathway, a target for kinase inhibitors.
IV. Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of characterizing the selectivity of a novel kinase inhibitor follows a logical progression from initial high-throughput screening to detailed in vivo analysis.
References
Unraveling the Structure-Activity Relationship of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and its structurally related analogs, primarily focusing on their activity as tyrosine kinase inhibitors. Due to the limited availability of direct SAR studies on this compound, this guide draws parallels from the well-characterized family of tyrphostins, particularly Tyrphostin AG 490 and other benzylidenemalononitrile derivatives. The experimental data presented herein is intended to offer insights into the key structural motifs influencing biological activity and to guide future drug discovery efforts.
Comparative Analysis of Kinase Inhibitory Activity
The benzylidenemalononitrile scaffold is a well-established pharmacophore known to exhibit inhibitory activity against various protein tyrosine kinases. The following tables summarize the inhibitory concentrations (IC50) of Tyrphostin AG 490 and other relevant analogs against key kinases implicated in cancer and inflammatory diseases. This data provides a basis for understanding how substitutions on the phenyl ring and other modifications impact potency and selectivity.
Table 1: Inhibitory Activity of Tyrphostin AG 490 against various Tyrosine Kinases
| Compound | Target Kinase | IC50 (μM) |
| Tyrphostin AG 490 | JAK2 | ~10 |
| JAK3 | 25 | |
| EGFR | 0.1 | |
| ErbB2 (HER-2) | 13.5 |
Table 2: Structure-Activity Relationship of Substituted Benzylidenemalononitrile Tyrphostins against EGFR and HER-2 Kinase
| Compound | R1 | R2 | EGFR IC50 (μM) | HER-2 IC50 (μM) |
| Analog 1 | H | H | >100 | >100 |
| Analog 2 | OH | H | 5 | 50 |
| Analog 3 | OH | OH | 0.7 | 15 |
| Tyrphostin AG 490 | OH | OH | 0.1 | 13.5 |
| Analog 4 | OCH3 | OH | 1.2 | 20 |
| Analog 5 | Cl | H | 25 | >100 |
Note: The data in Table 2 is a representative compilation from various SAR studies on tyrphostins to illustrate general trends. The exact IC50 values may vary depending on the specific assay conditions.
From the data, several key SAR observations can be inferred:
-
Hydroxyl Groups are Crucial: The presence of hydroxyl groups on the phenyl ring is critical for potent kinase inhibition. Dihydroxylated analogs, such as Tyrphostin AG 490, generally exhibit the highest activity.
-
Methoxy Group Influence: The replacement of a hydroxyl group with a methoxy group, as seen in the core structure of this compound, can still retain significant activity, although it may be slightly reduced compared to the dihydroxy counterpart.
-
Phenoxy Group Contribution: The 4-phenoxyphenyl moiety present in the target compound is a larger, more lipophilic substituent. While direct comparative data is unavailable, this group is expected to influence binding affinity and selectivity, potentially by interacting with hydrophobic pockets in the kinase active site.
-
Malononitrile Moiety: The malononitrile group is a key Michael acceptor and is essential for the covalent interaction with cysteine residues in the ATP-binding site of some kinases, contributing to irreversible inhibition.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures relevant to the study of these inhibitors, the following diagrams are provided.
Caption: The JAK/STAT signaling pathway and the inhibitory action of tyrphostin analogs.
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following provides a generalized protocol for an in vitro kinase inhibition assay, which can be adapted to evaluate the inhibitory activity of this compound and its analogs against specific tyrosine kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Test compounds (e.g., this compound analogs) dissolved in DMSO.
-
Recombinant human kinase (e.g., JAK2, EGFR).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well assay plates.
-
Plate reader capable of detecting luminescence or fluorescence.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant kinase to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA) or the detection reagent.
-
Add the detection reagent according to the manufacturer's instructions to measure the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).
-
-
Data Analysis:
-
The raw data (luminescence or fluorescence intensity) is collected using a plate reader.
-
The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The structure-activity relationship of this compound and its analogs is a promising area for the development of novel kinase inhibitors. Based on the analysis of structurally related tyrphostins, the presence and positioning of hydrogen-bonding donors and acceptors on the phenyl ring, combined with the electrophilic malononitrile warhead, are key determinants of inhibitory potency. The 4-phenoxy and methoxy substituents of the title compound likely contribute to its specific binding profile. Further synthesis and biological evaluation of a focused library of analogs are necessary to fully elucidate the SAR and to optimize the potency and selectivity of this chemical scaffold for therapeutic applications.
A Comparative Guide to the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of synthetic protocols is a cornerstone of chemical research and development. This guide provides a comparative analysis of published methods for the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a valuable intermediate in pharmaceutical development. By presenting key quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow, this document aims to equip researchers with the necessary information to make informed decisions for their work.
Comparative Analysis of Synthesis Protocols
Two primary synthetic routes for this compound have been identified in the literature. Both methods commence with a derivative of 4-phenoxybenzoic acid and involve the formation of an intermediate which is subsequently methylated. However, they differ in the choice of base, solvent, and methylating agent, which can influence reaction yield, purity, and overall efficiency.
| Parameter | Protocol 1 (ChemicalBook) | Protocol 2 (WO 2017/163257 A1) |
| Starting Material | 4-phenoxybenzoyl chloride | 4-phenoxybenzoic acid |
| Reagents | Malononitrile, Sodium Hydride, Dimethyl Sulfate | Thionyl chloride, Malononitrile, Diisopropylethylamine, Trimethoxymethane |
| Solvent | Tetrahydrofuran (THF), Dioxane | Toluene, Tetrahydrofuran (THF) |
| Base | Sodium Hydride (NaH) | Diisopropylethylamine (DIPEA) |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | Trimethoxymethane (HC(OCH₃)₃) |
| Reported Yield | 63.8% | Not explicitly reported for the final product |
Experimental Protocols
Below are the detailed experimental procedures for the two synthesis methods.
Protocol 1: Synthesis via Sodium Hydride and Dimethyl Sulfate
This protocol is adapted from the procedure found on ChemicalBook.[1]
Step 1: Formation of the intermediate
-
To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of anhydrous tetrahydrofuran.
-
Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain the solid intermediate.
Step 2: Methylation
-
Dissolve the solid intermediate in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.
-
Add 37.8 g (0.3 mol) of dimethyl sulfate.
-
Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction completion by TLC.
-
After the reaction is complete, add 400 mL of deionized water and extract three times with methyl tert-butyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Recrystallize the crude product from methanol to yield 17.6 g (63.8%) of white solid this compound.[1]
Protocol 2: Synthesis via Diisopropylethylamine and Trimethoxymethane
This protocol is based on the method described in patent WO 2017/163257 A1.
Step 1: Formation of 4-phenoxybenzoyl chloride
-
Convert 4-phenoxybenzoic acid to 4-phenoxybenzoyl chloride using thionyl chloride in toluene.
-
After the reaction, distill off the excess thionyl chloride and toluene under vacuum.
Step 2: Formation of the intermediate
-
Dissolve the resulting 4-phenoxybenzoyl chloride in toluene.
-
Successively add malononitrile and diisopropylethylamine at 25-30°C.
-
Stir the reaction mixture for 16 hours to form 1,1-dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene.
Step 3: Methylation
-
Isolate the intermediate from the reaction mixture.
-
Heat a solution of the intermediate in trimethoxymethane for 16 hours to yield this compound.
Experimental Workflow Diagram
The following diagram illustrates the general synthetic pathway for producing this compound, highlighting the key stages from starting materials to the final product.
References
Comparative Cytotoxicity Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of the investigational compound 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile against established chemotherapeutic agents, Doxorubicin and Cisplatin. Due to the limited publicly available cytotoxicity data for this compound, this document serves as a framework, presenting a template for its evaluation alongside well-characterized cytotoxic drugs. The experimental protocols and data presentation formats provided herein are designed to facilitate a standardized assessment of its anti-cancer properties.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin and Cisplatin across a range of human cancer cell lines, providing a benchmark for evaluating the cytotoxic potency of new chemical entities. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Various | Various | Data not available |
| Doxorubicin | A549 | Lung Carcinoma | 1.50 |
| Doxorubicin | HeLa | Cervical Cancer | 1.00 |
| Doxorubicin | LNCaP | Prostate Cancer | 0.25 |
| Doxorubicin | PC3 | Prostate Cancer | 8.00 |
| Cisplatin | A2780 | Ovarian Cancer | ~1 - 10 |
| Cisplatin | Ov-car | Ovarian Cancer | 10 - 20 |
| Cisplatin | 5637 | Bladder Cancer | 1.1 (48h), 3.95 (72h) |
| Cisplatin | HT-1376 | Bladder Cancer | 2.75 (48h), 7 (72h) |
Note: IC50 values for Doxorubicin and Cisplatin can vary significantly based on the specific experimental conditions, including incubation time and the assay used.
Experimental Protocols: In Vitro Cytotoxicity Assays
A variety of in vitro assays are utilized to determine the cytotoxicity of a compound. These assays measure different cellular parameters to assess cell health and viability. Below are detailed methodologies for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[1] These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength (typically 570 nm), is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[2][3][4]
Principle: LDH released into the cell culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is indicative of the level of cytotoxicity.[2]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[5][6][7]
Principle: Viable cells take up neutral red via active transport and accumulate it in their lysosomes. Toxic substances can impair the cell's ability to take up and retain the dye. The amount of dye retained by the cells is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Dye Incubation: After treatment, remove the culture medium and add medium containing neutral red. Incubate for a few hours to allow for dye uptake.
-
Washing and Dye Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of viability based on the absorbance of the treated cells compared to the control cells.
Trypan Blue Exclusion Assay
This is a simple and rapid method to differentiate viable from non-viable cells.[8][9][10]
Principle: Viable cells have intact cell membranes that exclude the trypan blue dye. Non-viable cells, with compromised membranes, take up the dye and appear blue under a microscope.[8][9]
Protocol:
-
Cell Suspension: Prepare a single-cell suspension of the treated and control cells.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells using a light microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of a compound in vitro.
Hypothetical Signaling Pathway in Cytotoxicity
References
- 1. clyte.tech [clyte.tech]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. qualitybiological.com [qualitybiological.com]
- 6. iivs.org [iivs.org]
- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a nitrile-containing aromatic ether, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, its residues, and contaminated materials. The primary disposal route for this hazardous chemical is through a licensed environmental waste management company. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as toxic if swallowed, causes skin irritation, and serious eye irritation, and is harmful to aquatic life.[1][2] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Chemical safety goggles or a face shield |
| Body Protection | Laboratory coat |
Engineering Controls:
All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. An emergency eyewash station and safety shower must be readily accessible.
Waste Segregation and Collection
Proper segregation of waste is the first step in a compliant disposal process.
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Sharps Waste:
-
Needles, syringes, or any sharp objects contaminated with the compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.
Decontamination and Spill Management
Accidental spills must be addressed immediately with the appropriate procedures and PPE.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.
-
Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a pH 10 buffer solution.
-
Follow with a wipe-down using a freshly prepared 10% bleach solution.
-
Finally, wipe the area with a wet cloth to remove any residual bleach.
-
All cleaning materials must be disposed of as hazardous waste.
-
Container Decontamination:
Empty containers that held this compound must be treated as hazardous waste. To prepare a container for disposal, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Chemical Inactivation Considerations
While professional disposal is the standard, understanding the chemical reactivity of malononitrile derivatives can inform decontamination procedures. The malononitrile group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of less toxic carboxylic acids and amines.[3] However, attempting to neutralize bulk quantities of this waste in the laboratory is not recommended due to the potential for uncontrolled reactions and the generation of hazardous byproducts. The use of a pH 10 buffer followed by a 10% bleach solution is a recognized method for the surface decontamination of cyanide-containing compounds.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste.
References
Personal protective equipment for handling 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
This guide provides immediate and essential safety protocols for laboratory professionals handling 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. Given the limited availability of specific toxicological data for this compound, a cautious approach based on established laboratory safety principles for handling novel chemical entities is mandated.
Pre-Operational Safety Checklist
Before handling this compound, ensure the following are in place:
-
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1] A safety shower and eyewash station must be readily accessible.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. See the detailed table below for specific recommendations.
-
Emergency Plan: All personnel must be familiar with the location and use of emergency equipment, including spill kits, fire extinguishers, and first aid supplies.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on general guidance for handling potentially hazardous chemicals.
| Body Part | PPE Recommendation | Standard/Specification |
| Respiratory | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. | NIOSH approved or European Standard EN 149.[1] |
| Eyes & Face | Chemical safety goggles and a face shield. | OSHA compliant.[1] |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | ASTM D6978 for chemotherapy gloves is a good practice for handling potent compounds.[2] |
| Body | Impermeable, long-sleeved laboratory coat or gown that closes in the back.[2] | Chemical-resistant material. |
| Feet | Closed-toe shoes and shoe covers if there is a risk of spills. | Chemical-resistant material. |
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing and Aliquoting:
-
In Solution:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated consumables and solutions, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not discharge into drains or the environment.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
